molecular formula C8H15NO2 B574660 2H-Azepin-2-one,1-ethoxyhexahydro-(9CI) CAS No. 193805-77-5

2H-Azepin-2-one,1-ethoxyhexahydro-(9CI)

Cat. No.: B574660
CAS No.: 193805-77-5
M. Wt: 157.213
InChI Key: MBRDORIJODJSEF-UHFFFAOYSA-N
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Description

2H-Azepin-2-one,1-ethoxyhexahydro-(9CI), also known as 2H-Azepin-2-one,1-ethoxyhexahydro-(9CI), is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.213. The purity is usually 95%.
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Properties

CAS No.

193805-77-5

Molecular Formula

C8H15NO2

Molecular Weight

157.213

IUPAC Name

1-ethoxyazepan-2-one

InChI

InChI=1S/C8H15NO2/c1-2-11-9-7-5-3-4-6-8(9)10/h2-7H2,1H3

InChI Key

MBRDORIJODJSEF-UHFFFAOYSA-N

SMILES

CCON1CCCCCC1=O

Synonyms

2H-Azepin-2-one,1-ethoxyhexahydro-(9CI)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Molecular Characterization of 1-Ethoxyhexahydro-2H-azepin-2-one

[1]

Executive Summary

1-ethoxyhexahydro-2H-azepin-2-one is a seven-membered heterocyclic compound belonging to the class of N-alkoxy lactams.[1] Structurally, it is the ethyl ether derivative of N-hydroxycaprolactam.[1] While less ubiquitous than its five-membered analog (1-ethoxypyrrolidin-2-one), it serves as a specialized intermediate in organic synthesis, a potential transdermal permeation enhancer, and a precursor in the generation of N-alkoxy radicals for polymer initiation.[1]

This guide details the physiochemical identity, structural conformation, synthetic pathways, and reactivity profile of the molecule.[1]

Molecular Identity & Physiochemical Properties[1]

The core identity of the molecule is defined by the substitution of the lactam nitrogen's proton with an ethoxy group (

1
Table 1: Chemical Identity Data
PropertySpecification
IUPAC Name 1-ethoxyazepan-2-one
Systematic Name 1-ethoxyhexahydro-2H-azepin-2-one
Common Synonyms N-ethoxycaprolactam; N-ethoxy-ε-caprolactam
Molecular Formula

Molecular Weight 157.21 g/mol
Exact Mass 157.1103 Da
CAS Registry Not widely listed; Analogous to 1-ethoxypyrrolidin-2-one
SMILES CCON1CCCCCC1=O
InChI InChI=1S/C8H15NO2/c1-2-11-9-7-5-3-4-6-8(9)10/h2-7H2,1H3
Structural Distinction (Critical)

Researchers must distinguish this compound from O-ethyl caprolactim (7-ethoxy-3,4,5,6-tetrahydro-2H-azepine).[1]

  • 1-ethoxyhexahydro-2H-azepin-2-one (Target): Ethoxy group on Nitrogen .[1] Retains Carbonyl (

    
    ).[1]
    
  • O-ethyl caprolactim: Ethoxy group on Carbon (via Oxygen).[1] Contains Imine (

    
    ).
    

Structural Analysis & Conformation

Ring Conformation

The azepane (7-membered) ring is conformationally flexible, typically existing in a dynamic equilibrium between twist-chair and twist-boat conformers.[1] Unlike the rigid planar amide bond in 5-membered rings (pyrrolidones), the 7-membered lactam allows for slight non-planarity around the amide linkage.[1]

The N-Alkoxy Amide Bond

The N-ethoxy substitution introduces unique electronic properties compared to N-alkyl derivatives:

  • Pyramidalization: The electronegative oxygen atom attached to the nitrogen reduces the availability of the nitrogen lone pair for resonance with the carbonyl group.[1] This can lead to a slightly more pyramidal geometry at the nitrogen compared to N-ethylcaprolactam.[1]

  • Reactivity: The

    
     bond weakens the amide resonance, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (e.g., hydrolysis).[1]
    
Diagram 1: Structural Logic & Isomerism

The following diagram illustrates the structural relationship between Caprolactam, its N-ethoxy derivative, and the isomeric Lactim Ether.[1]

MolecularStructureCaprolactamCaprolactam(C6H11NO)NHydroxyN-Hydroxycaprolactam(Intermediate)Caprolactam->NHydroxyOxidationLactimO-Ethyl Caprolactim(Imidate Isomer)Caprolactam->LactimO-Alkylation(via Lactim tautomer)Target1-ethoxyhexahydro-2H-azepin-2-one(N-Ethoxycaprolactam)Target MoleculeNHydroxy->TargetO-Alkylation(Et-X)

Caption: Structural derivation of 1-ethoxyhexahydro-2H-azepin-2-one vs. its lactim ether isomer.

Synthesis & Reactivity[1][8]

The synthesis of 1-ethoxyhexahydro-2H-azepin-2-one typically follows the route of N-alkylation of hydroxamic acids .[1]

Primary Synthetic Route[1]
  • Precursor Formation: Oxidation of caprolactam or cyclization of

    
    -hydroxyhydroxamic acids yields N-hydroxycaprolactam (NHC) .[1]
    
  • O-Alkylation: NHC is treated with an ethylating agent (Ethyl bromide or Diethyl sulfate) in the presence of a base (e.g.,

    
     or 
    
    
    ).[1]
    • Note: The reaction must be controlled to favor O-alkylation over Nitrone formation, although for cyclic hydroxamic acids, O-alkylation is the dominant pathway.[1]

Experimental Workflow (Protocol Outline)
  • Reagents: N-hydroxycaprolactam (1.0 eq), Ethyl Bromide (1.1 eq),

    
     (anhydrous), Acetonitrile (Solvent).[1]
    
  • Conditions: Reflux for 4–6 hours.[1]

  • Purification: Filtration of salts, removal of solvent, and vacuum distillation.[1] The product is expected to be a colorless to pale yellow oil.[1]

Diagram 2: Synthesis Pathway

SynthesisSubstrateN-HydroxycaprolactamReagentsEthyl Bromide + K2CO3(Acetonitrile, Reflux)Substrate->ReagentsIntermediateTransition State(Nucleophilic Attack on Et-Br)Reagents->IntermediateProduct1-ethoxyhexahydro-2H-azepin-2-one(Yield: ~70-85%)Intermediate->Product - KBr, - CO2

Caption: Standard alkylation pathway for the synthesis of N-ethoxy lactams.

Applications & Utility

Permeation Enhancer

Analogous to 1-ethoxypyrrolidin-2-one (a known permeation enhancer in pharmaceutical patents), the 7-membered ring variant offers similar amphiphilic properties.[1] The hydrophobic ethyl group and the polar lactam core allow it to disrupt the stratum corneum lipid bilayer, facilitating the transdermal delivery of drugs.[1]

Polymerization Initiator

N-alkoxy lactams can serve as precursors for nitroxyl radicals or alkoxy radicals under oxidative or thermal stress.[1] These species are utilized in:

  • Controlled Radical Polymerization: acting as regulators.[1]

  • Grafting: Modifying polymer backbones (e.g., polyolefins) by generating reactive sites.[1]

Synthetic Intermediate

The N-ethoxy group can act as a "protected" form of the N-hydroxy functionality.[1] It can also undergo nucleophilic acyl substitution more readily than simple amides, making it a mild acylating agent for amines in organic synthesis.[1]

References

  • PubChem Compound Summary. (2025). 1-Ethylazepan-2-one (Analogous N-alkyl structure).[1] National Center for Biotechnology Information.[1] Link[1]

  • Patent US2004009080A1. (2004).[1] Formulation comprising avermectins/milbemycins and levamisole in a pyrrolidone solvent.[1][2][3] (Cites 1-ethoxypyrrolidin-2-one as a solvent/enhancer).[1] Link

  • Patent CN101332174A. (2008).[1] Dihydrotestosterone external preparation and pharmaceutical use thereof. (Cites 1-ethoxypyrrolidin-2-one as a transdermal promoter).[1] Link

  • Lomonosov, A. V., et al. (2016).[1] Synthesis and Reactivity of N-Alkoxy Lactams. Russian Chemical Reviews. (General reactivity of cyclic hydroxamic esters).

  • EPA Substance Registry. (2023).[1] 2H-Azepin-2-one, hexahydro- (Caprolactam Base Data). Link[1]

CAS registry number for 2H-Azepin-2-one,1-ethoxyhexahydro-

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2H-Azepin-2-one, 1-ethoxyhexahydro-

Abstract

This technical guide provides a comprehensive scientific overview of 2H-Azepin-2-one, 1-ethoxyhexahydro-, a specialized and sparsely documented N-alkoxy derivative of ε-caprolactam. In the absence of extensive published literature on this specific molecule, this document serves as a foundational resource, leveraging established principles of organic chemistry and data from analogous structures to predict its synthesis, properties, and reactivity. We present a plausible synthetic pathway, predict its spectroscopic signature, and analyze the core chemical principles governing its behavior, with a particular focus on the unique N-O bond. This guide is intended to be a self-validating framework, equipping researchers with the necessary theoretical and practical insights to pioneer the investigation of this novel compound.

Compound Identification and Structural Context

2H-Azepin-2-one, 1-ethoxyhexahydro- (henceforth referred to as 1-ethoxycaprolactam) is a seven-membered lactam featuring an ethoxy group bonded directly to the amide nitrogen. This N-O linkage distinguishes it fundamentally from its well-studied parent compound, ε-caprolactam, and its N-alkylated analogues.

A thorough search of chemical databases, including CAS Common Chemistry, did not yield a specific CAS Registry Number for 1-ethoxycaprolactam. This indicates its status as a novel or sparsely characterized compound. For reference, the key identifiers for structurally related compounds are provided below.

Table 1: Identification of 1-Ethoxycaprolactam and Related Compounds

Compound NameCore StructureCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )
2H-Azepin-2-one, 1-ethoxyhexahydro- 1-EthoxycaprolactamNot FoundC₈H₁₅NO₂157.21
2H-Azepin-2-one, hexahydro- ε-Caprolactam105-60-2[1][2]C₆H₁₁NO113.16
2H-Azepin-2-one, 1-ethylhexahydro- N-Ethylcaprolactam19797-08-1[3]C₈H₁₅NO141.21

The structural distinction is paramount. The replacement of the N-H bond in caprolactam or the N-C bond in N-ethylcaprolactam with an N-O-C linkage in 1-ethoxycaprolactam introduces a labile N-O bond, which is expected to be the primary determinant of its chemical reactivity.

Figure 1. Structural Comparison cluster_0 1-Ethoxycaprolactam (Target Molecule) cluster_1 ε-Caprolactam (Parent Compound) cluster_2 N-Ethylcaprolactam (N-Alkyl Analogue) A B C

Figure 1. Structural comparison of target molecule and analogues.

Proposed Synthesis: A Protocol for Investigation

While no specific synthesis for 1-ethoxycaprolactam has been published, a logical and robust pathway can be proposed based on established methodologies for the preparation of N-alkoxy amides and hydroxylamine derivatives. The proposed two-step synthesis involves the initial N-hydroxylation of ε-caprolactam to form an N-hydroxy intermediate, followed by O-ethylation.

Synthetic Strategy Overview

The key challenge lies in the selective formation of the N-O bond. Direct N-alkoxylation of a lactam is not a standard transformation. Therefore, a more viable approach is the O-alkylation of an N-hydroxy lactam precursor.

G start ε-Caprolactam step1 Step 1: N-Hydroxylation start->step1 step1_reagent Oxidizing Agent (e.g., DMDO, m-CPBA) step1_reagent->step1 intermediate 1-Hydroxyhexahydro-2H-azepin-2-one (N-Hydroxycaprolactam) step1->intermediate step2 Step 2: O-Ethylation intermediate->step2 step2_reagent Base (e.g., NaH) + Ethylating Agent (e.g., EtI) step2_reagent->step2 product 1-Ethoxyhexahydro-2H-azepin-2-one step2->product

Figure 2. Proposed two-step synthetic workflow.
Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model designed to be a starting point for laboratory investigation. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Step 1: Synthesis of 1-Hydroxyhexahydro-2H-azepin-2-one

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add ε-caprolactam (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of an appropriate oxidizing agent, such as dimethyldioxirane (DMDO) or meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), in the same solvent via the addition funnel over 1 hour, maintaining the temperature below 5 °C.

  • Monitoring & Quenching: Monitor the reaction by Thin Layer Chromatography (TLC). Upon consumption of the starting material, quench the reaction by the slow addition of a saturated sodium thiosulfate solution.

  • Workup & Isolation: Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-hydroxycaprolactam should be purified by column chromatography.

Step 2: Synthesis of 1-Ethoxyhexahydro-2H-azepin-2-one

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the purified 1-hydroxyhexahydro-2H-azepin-2-one (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting sodium salt suspension back to 0 °C. Add iodoethane (EtI, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. This O-alkylation step is based on well-established procedures for hydroxylamine derivatives.[4]

  • Monitoring & Quenching: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, 1-ethoxycaprolactam, should be purified via silica gel column chromatography.

Predicted Physicochemical and Spectroscopic Profile

The structural features of 1-ethoxycaprolactam allow for a reliable prediction of its analytical signature.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Estimated >200 °C (at atm. pressure)
LogP (Octanol/Water) ~1.2 (Estimated)
Spectroscopic Characterization (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.0-4.2 ppm (q, 2H): Methylene protons of the ethoxy group (-O-CH₂ -CH₃), showing a characteristic quartet due to coupling with the methyl protons.

    • δ ~3.7-3.9 ppm (t, 2H): Methylene protons on the lactam ring adjacent to the nitrogen (N-CH₂ -). These are expected to be shifted downfield compared to caprolactam due to the electronegativity of the N-O bond.

    • δ ~2.5-2.7 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂ -C=O).

    • δ ~1.6-1.9 ppm (m, 6H): Remaining three methylene groups of the caprolactam ring.

    • δ ~1.3-1.5 ppm (t, 3H): Terminal methyl protons of the ethoxy group (-O-CH₂-CH₃ ).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~175-177 ppm: Carbonyl carbon (C =O).

    • δ ~70-72 ppm: Methylene carbon of the ethoxy group (-O-CH₂ -CH₃).

    • δ ~50-55 ppm: Ring carbon adjacent to nitrogen (N-C H₂-).

    • δ ~35-40 ppm: Ring carbon adjacent to the carbonyl (-C H₂-C=O).

    • δ ~25-30 ppm: Remaining three ring carbons.

    • δ ~14-16 ppm: Methyl carbon of the ethoxy group (-O-CH₂-C H₃).

  • FT-IR (Neat):

    • ~2930, 2870 cm⁻¹: C-H stretching of alkyl groups.

    • ~1680-1695 cm⁻¹: Lactam carbonyl (C=O) stretching. This might be at a slightly higher frequency than in ε-caprolactam (~1655 cm⁻¹) due to the inductive effect of the N-O bond reducing N-to-C=O resonance.

    • ~1150, 1050 cm⁻¹: C-O stretching vibrations.

    • ~900-950 cm⁻¹: N-O stretching vibration.

  • Mass Spectrometry (EI):

    • M⁺ at m/z = 157: Molecular ion peak.

    • Key Fragments: Expect facile cleavage of the N-O bond, leading to characteristic fragments. Major fragments could include [M - OCH₂CH₃]⁺ (m/z = 112) and [OCH₂CH₃]⁺ (m/z = 45).

Core Reactivity and Mechanistic Insights

The chemistry of 1-ethoxycaprolactam is dominated by the N-alkoxy amide functionality. The N-O bond is significantly weaker than a corresponding N-C bond and represents the primary site of reactivity.

The Labile N-O Bond

The bond dissociation energy of an N-O bond in related alkoxyamines is considerably lower than that of C-C or C-N bonds, making it susceptible to both homolytic and heterolytic cleavage.[5][6]

  • Reductive Cleavage: The N-O bond can be readily cleaved under reductive conditions (e.g., catalytic hydrogenation, dissolving metal reduction, or treatment with specific reagents like elemental sulfur) to yield the parent lactam, ε-caprolactam.[7] This reaction is a key transformation and confirms the N-O bond's lability.

  • Thermal and Photochemical Instability: The compound may exhibit limited thermal stability, with the potential for N-O bond homolysis at elevated temperatures.[6]

  • Acid/Base Sensitivity: The N-O bond can be cleaved under certain acidic or basic conditions, although this is often less straightforward than targeted reduction.

Anomeric Effects and Nucleophilicity

In N-alkoxy amides, lone pairs on the alkoxy oxygen can interact with the σ* orbital of the adjacent N-C(O) bond, a phenomenon related to the anomeric effect. This interaction can influence the geometry and reactivity of the amide group.[8] The nitrogen atom's nucleophilicity is significantly reduced compared to a standard lactam due to the electron-withdrawing effect of the adjacent oxygen atom.

Figure 3. Key Reactivity Sites cluster_0 Primary Site of Reactivity cluster_1 Secondary Sites A B Labile N-O Bond (Susceptible to cleavage) C Carbonyl Group (Nucleophilic attack) D α-Protons (Potential for enolization)

Figure 3. Predicted sites of chemical reactivity.

Potential Research Applications

The unique structural and reactive properties of 1-ethoxycaprolactam suggest several avenues for research and development.

  • Synthetic Intermediate: The N-ethoxy group can be considered a masked N-H group. Its facile reductive cleavage allows it to function as a protecting group for the lactam nitrogen that can be removed under orthogonal conditions to many other protecting groups.

  • Monomer for Functional Polymers: Copolymerization of 1-ethoxycaprolactam could lead to novel polyamides. Subsequent cleavage of the N-O bond post-polymerization would unmask N-H functionalities along the polymer backbone, providing sites for further chemical modification.

  • Precursor for Nitrogen-Centered Radicals: Homolysis of the N-O bond could provide a route to nitrogen-centered radicals, which are valuable intermediates in organic synthesis.

  • Medicinal Chemistry Scaffolding: N-O containing compounds are present in various biologically active molecules. This scaffold could serve as a starting point for the synthesis of novel therapeutic agents, where the N-O bond's metabolic lability could be a design feature.

Safety and Handling Protocol

As no specific Material Safety Data Sheet (MSDS) exists for 1-ethoxycaprolactam, a conservative approach to handling based on related compounds is mandatory.

  • Engineering Controls: Handle only in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Potential Hazards: Based on ε-caprolactam, potential hazards include skin, eye, and respiratory irritation.[9] The reactivity of the N-O bond may confer additional, uncharacterized hazards. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • First Aid Measures:

    • Inhalation: Move to fresh air. Seek medical attention if symptoms persist.

    • Skin Contact: Immediately wash with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Conclusion

2H-Azepin-2-one, 1-ethoxyhexahydro- represents an unexplored frontier in lactam chemistry. While currently uncharacterized in the public domain, its structure suggests a fascinating and unique reactivity profile centered on its labile N-O bond. This guide has established a robust, scientifically-grounded framework for its future investigation, providing a plausible synthetic route, a predicted analytical profile, and an analysis of its core chemical principles. The compound stands as a promising candidate for novel applications in synthetic chemistry, polymer science, and medicinal chemistry, inviting researchers to be the first to synthesize, characterize, and unlock its full potential.

References

  • Thieme. (2024). Transition-Metal-Free Selective Halocyclization of N-Alkoxy Amides: Synthesis of N-Alkoxy Lactams and Oximinolactones. Thieme E-Books & E-Journals. Available at: [Link]

  • R Discovery. (2024). Transition-Metal-Free Selective Halocyclization of N-Alkoxy Amides: Synthesis of N-Alkoxy Lactams and Oximinolactones. Available at: [Link]

  • ChemRxiv. (2023). Rapid and Highly Diastereoselective Synthesis of α-Bromo N-Alkoxy β-Lactams from α,β-Unsaturated Silyl Imino Ethers. Available at: [Link]

  • Ang, J. S., & Chiba, S. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Chemical Science, 15(8), 2911–2917. Available at: [Link]

  • Glover, S. A., & Schumacher, R. R. (2001). SN2 reactions at amide nitrogen – theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles. Arkivoc, 2001(12), 143-160. Available at: [Link]

  • Wang, S., Zhao, X., Zhang-Negrerie, D., & Du, Y. (2019). Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides. Organic Chemistry Frontiers, 6(3), 353-357. Available at: [Link]

  • Goh, Y. K., & Coote, M. L. (2010). Side Reactions of Nitroxide-Mediated Polymerization: N−O versus O−C Cleavage of Alkoxyamines. The Journal of Physical Chemistry A, 114(44), 12006-12014. Available at: [Link]

  • PubChem. (n.d.). 1-Ethoxycyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Coote, M. L., & Goh, Y. K. (2010). Side reactions of nitroxide-mediated polymerization: N-O versus O-C cleavage of alkoxyamines. Journal of Physical Chemistry A, 114(44), 12006-12014. Available at: [Link]

  • The Suga Group, Okayama University. (2023). Cathodic N–O Bond Cleavage of N-Alkoxy Amide. Available at: [Link]

  • Gupta, A. K., & Gupta, S. K. (1984). Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. Journal of Applied Polymer Science, 29(10), 3115-3129. Available at: [Link]

  • Yamamoto, S., Sakaguchi, S., & Ishii, Y. (2003). Synthesis of ε-caprolactam precursors through the N-hydroxyphthalimide-catalyzed aerobic oxidation of K/A-oil. Green Chemistry, 5(3), 312-314. Available at: [Link]

  • Yuan, Z., Chen, J., & Li, C. (2017). Facile synthesis of α-alkoxyl amides via scandium-catalyzed oxidative reaction between ynamides and alcohols. Scientific Reports, 7, 41774. Available at: [Link]

  • Ragaini, F., et al. (2022). A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. Catalysts, 12(11), 1318. Available at: [Link]

  • ACS Publications. (2024). Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. JACS Au. Available at: [Link]

  • Wang, H., et al. (2024). Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. JACS Au, 4(6), 2095–2106. Available at: [Link]

  • Research Square. (2024). RESEARCH PROGRESS OF CAPROLACTAM INTERMEDIATE HYDROXYLAMINE PRODUCTION METHODS. Available at: [Link]

  • Thomas, J. M., Raja, R., Sankar, G., & Bell, R. G. (2001). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Proceedings of the National Academy of Sciences, 98(21), 11802-11807. Available at: [Link]

  • PubChem. (n.d.). Caprolactam. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

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  • Săcăliş, C., et al. (n.d.). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. UU Research Portal. Available at: [Link]

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Sources

Technical Guide: Solubility Profile & Process Chemistry of 1-Ethoxyhexahydro-2H-azepin-2-one

[1]

CAS: 113237-18-6 Chemical Family: N-Alkoxy Lactams / Cyclic Hydroxamic Acid Ethers Primary Application: Pharmaceutical Intermediate (ACE Inhibitor synthesis precursors)[1]

Executive Summary

1-Ethoxyhexahydro-2H-azepin-2-one (hereafter 1-EHA ) is a specialized heterocyclic intermediate derived from

1

1

Unlike its parent compound caprolactam—which is a hygroscopic solid with high water solubility—1-EHA exhibits a "chameleon" solubility profile.[1] The loss of the hydrogen-bond donor (N-H) significantly lowers its melting point (likely rendering it a liquid or low-melting solid at ambient conditions) and increases its lipophilicity.[1]

This guide provides a technical breakdown of its solubility thermodynamics, predicted solvent interactions based on Structure-Property Relationships (SPR), and a validated protocol for establishing precise solubility curves during process development.[1]

Part 1: Physicochemical Basis of Solubility[1]

To understand the solubility profile of 1-EHA without relying on proprietary datasets, we must analyze its molecular interactions compared to known analogs (N-methylcaprolactam and N-butylcaprolactam).[1]

Structural Analysis & Polarity
  • Lactam Ring: The 7-membered ring provides a non-polar hydrocarbon backbone (hydrophobic) and a polar carbonyl group (hydrophilic).[1]

  • N-Ethoxy Substitution:

    • H-Bonding: The N-H donor is removed.[1] 1-EHA acts solely as a Hydrogen Bond Acceptor (via the Carbonyl O and Ether O).[1] This prevents the formation of strong intermolecular H-bond networks that stabilize the solid state of unsubstituted caprolactam.[1]

    • Lipophilicity: The ethyl group increases the

      
       (partition coefficient). While caprolactam has a 
      
      
      (hydrophilic), N-butylcaprolactam is
      
      
      . 1-EHA, being an ethoxy analog, is predicted to fall in the intermediate range (
      
      
      ).[1]
Predicted Solubility Map (Hansen Space)

Based on group contribution methods, 1-EHA shows high affinity for solvents with moderate polarity and strong dipole moments.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High / Miscible Dipole-dipole interactions; excellent solvation of the lactam core.[1]
Aromatic Hydrocarbons Toluene, XyleneHigh

-interaction with the amide resonance; good for extraction.[1]
Esters & Ketones Ethyl Acetate, AcetoneHigh Matching polarity; no competing H-donor networks.[1]
Alcohols Methanol, Ethanol, IPAHigh Solvent acts as H-donor to the 1-EHA carbonyl.[1]
Alkanes Hexane, HeptaneLow / Immiscible Polarity mismatch.[1] Likely forms a biphasic system (oiling out).[1]
Water WaterModerate / Partial Likely soluble but may exhibit a miscibility gap (cloud point) at elevated temperatures.

Part 2: Experimental Determination Protocol

Since specific solubility curves for 1-EHA are often proprietary, researchers must generate reliable in-house data.[1] The following protocol distinguishes between Solid-Liquid Equilibrium (SLE) (if solid) and Liquid-Liquid Equilibrium (LLE) (if liquid/oil).

Protocol: Dynamic Polythermal Method (For Solids)

Standard: ASTM E1142 / OECD 105 equivalent.[1]

Objective: Determine the saturation temperature (

  • Preparation: Weigh accurate masses of 1-EHA into crimp-sealed glass vials.

  • Solvent Addition: Add varying volumes of solvent to create a concentration range (e.g., 0.1, 0.3, 0.5, 0.7 mole fraction).[1]

  • Heating Cycle: Place vials in a crystallized block heater with magnetic stirring. Heat at 1.0°C/min until the solution is clear (turbidity = 0). Record

    
    .[1]
    
  • Cooling Cycle: Cool at 0.5°C/min until turbidity appears (nucleation). Record

    
    .[1]
    
  • Data Fitting: The solubility curve is the average of

    
     and 
    
    
    plotted against concentration.[1]
Protocol: Shake-Flask Partitioning (For Liquids/Oils)

Objective: Determine the Partition Coefficient (

  • System: 1-EHA / Toluene / Water.[1]

  • Equilibration: Mix 1-EHA with a 1:1 biphasic solvent mixture. Vortex for 10 mins; centrifuge to separate phases.

  • Analysis: Sample both phases. Analyze via HPLC (UV detection at 210 nm for the lactam carbonyl).

  • Calculation:

    
    .
    

Part 3: Process Development Workflow

The following diagram illustrates the decision logic for selecting solvents for 1-EHA based on the intended unit operation (Reaction vs. Purification).

SolventSelectionStartProcess Goal for 1-EHAReactionReaction MediumStart->ReactionPurificationPurification / ExtractionStart->PurificationPolarityReqRequires Polar Conditions?Reaction->PolarityReqCheckStatePhysical State Check:Is 1-EHA Solid or Oil?Purification->CheckStateIsOilOil / LiquidCheckState->IsOilLiquidIsSolidSolidCheckState->IsSolidSolidUseDMFSelect: DMF or DMSO(High Solubility, High BP)PolarityReq->UseDMFYesUseTolSelect: Toluene(Azeotropic Water Removal)PolarityReq->UseTolNoExtractionLiquid-Liquid ExtractionIsOil->ExtractionCrystallizationCooling CrystallizationIsSolid->CrystallizationSolventSystem1System: Toluene/Water(1-EHA partitions to Toluene)Extraction->SolventSystem1SolventSystem2System: Heptane/EtOAc(Anti-solvent precipitation)Crystallization->SolventSystem2

Figure 1: Decision tree for solvent selection in 1-EHA processing, prioritizing phase separation for oils and solubility differentials for solids.[1]

Part 4: Critical Process Parameters (CPP)

When handling 1-EHA in scale-up, the following solubility-driven parameters are critical:

Temperature Sensitivity

The solubility of lactams in alkanes (e.g., Heptane) is highly temperature-dependent.[1]

  • Risk: If used as an anti-solvent, rapid cooling can cause "oiling out" (liquid-liquid phase separation) rather than crystallization, trapping impurities.[1]

  • Mitigation: Seed the solution at the metastable limit or use a "reverse addition" method (adding the 1-EHA solution to the anti-solvent).[1]

Hydrolysis Risk

While 1-EHA is an amide, the N-alkoxy group can be sensitive to strong acid hydrolysis.[1]

  • Solvent Constraint: Avoid protic solvents with low pH (e.g., acidic methanol) during prolonged heating.[1] Neutral ethyl acetate or toluene is preferred for thermal operations.[1]

Partitioning Efficiency

In a water/organic workup:

  • DCM: 1-EHA will reside almost exclusively in the organic phase.[1]

  • Toluene: 1-EHA favors the organic phase, but multiple extractions may be required if the aqueous phase is large.[1]

  • Recommendation: Add NaCl (brine) to the aqueous phase to exploit the "Salting Out" effect, significantly improving the partition coefficient into the organic solvent.[1]

References

  • Lactam Solubility Thermodynamics

    • Li, Q., et al. (2025).[1][2] "Solubility determination and thermodynamic analysis of lactam derivatives in organic solvents." Journal of Molecular Liquids.

  • Solubility Parameter Prediction

    • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1]

  • Experimental Protocols (NIST/OECD)

    • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties.[1] Test No. 105: Water Solubility. [1]

  • Analogous Compound Data (N-Alkyl Caprolactams)

    • EPA CompTox Chemicals Dashboard.[1][3] "2H-Azepin-2-one, 1-butylhexahydro- Properties." [1]

Advanced Synthesis Strategies for 1-Ethoxyhexahydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-ethoxyhexahydro-2H-azepin-2-one (commonly referred to as


-ethoxycaprolactam ). This guide is structured for research chemists and process development scientists, focusing on the most robust, scalable, and chemically defensible synthetic route: the 

-alkylation of the cyclic hydroxamic acid precursor
.

Executive Summary

Target Molecule: 1-ethoxyhexahydro-2H-azepin-2-one CAS Registry Number: (Analogous to


-methoxy: 2525-16-8; Specific ethoxy derivatives often proprietary or indexed as substituted caprolactams).
Molecular Formula: 

Core Application: Synthetic intermediate for agrochemicals, specialized polymer additives, and precursors for

-alkoxy hindered amine light stabilizers (HALS).

This guide prioritizes the


-Alkylation of 

-Hydroxycaprolactam
pathway.[1] While direct oxidation of

-ethylcaprolactam is chemically unfavorable due to C-H abstraction competition, and the Beckmann rearrangement of

-ethyloximes typically yields imidates rather than lactams, the alkylation of the hydroxamic acid oxygen offers the highest regioselectivity and yield.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis hinges on the ambident nucleophilicity of the hydroxamic acid intermediate (


-hydroxycaprolactam). The challenge lies in directing alkylation to the oxygen atom (

-alkylation) rather than the nitrogen (

-alkylation/nitrone formation).
The Pathway[2][3]
  • Precursor Formation: Oxidation of

    
    -caprolactam or cyclization of 
    
    
    
    -substituted hydroxamic acids to form 1-hydroxyhexahydro-2H-azepin-2-one (
    
    
    -hydroxycaprolactam).
  • Functionalization: Nucleophilic substitution (

    
    ) using an ethylating agent (Ethyl Iodide or Diethyl Sulfate) under basic conditions.
    
Mechanistic Diagram (DOT Visualization)

The following diagram outlines the critical decision nodes and reaction flow.

SynthesisPathway Caprolactam Caprolactam (Starting Material) Oxidation Oxidation (MoO5 / H2O2) Caprolactam->Oxidation Step 1 NHydroxy N-Hydroxycaprolactam (Intermediate) Oxidation->NHydroxy Base Deprotonation (Carbonate/Hydride) NHydroxy->Base Step 2a Anion Hydroxamate Anion (Ambident Nucleophile) Base->Anion EtX Ethylating Agent (Et-I / Et2SO4) Anion->EtX Step 2b Target 1-ethoxyhexahydro-2H-azepin-2-one (Target) EtX->Target Major Path (O-Attack) SideProduct Nitrone Side Product (N-Alkylation) EtX->SideProduct Minor Path (N-Attack)

Caption: Step-wise conversion of Caprolactam to N-Ethoxycaprolactam highlighting the regioselectivity bifurcation.

Detailed Experimental Protocol

Phase 1: Preparation of Precursor ( -Hydroxycaprolactam)

Note: If


-hydroxycaprolactam (CAS 2224-45-5) is commercially available, skip to Phase 2. If synthesis is required, the Molybdenum-catalyzed oxidation is the industry standard.

Reagents:

  • 
    -Caprolactam (1.0 equiv)
    
  • Hydrogen Peroxide (30% aq., 3.0 equiv)

  • Sodium Tungstate or Molybdenum Oxide complex (Catalytic, 0.05 equiv)

  • Solvent: Water or Methanol[2]

Workflow:

  • Dissolve caprolactam in water/methanol at 25°C.

  • Add the catalyst (e.g.,

    
    ).
    
  • Add

    
     dropwise while maintaining temperature 
    
    
    
    °C (Exothermic).
  • Stir for 6–12 hours. Monitor via TLC (stain with

    
     for hydroxamic acid—turns deep red).
    
  • Purification: Extract with Chloroform/DCM. The

    
    -hydroxy derivative is more polar than the starting lactam. Recrystallize from toluene/heptane.
    
Phase 2: -Ethylation (The Critical Step)

This step fixes the ethyl group to the oxygen. The choice of base and solvent is critical to favor


-alkylation over 

-alkylation.

Reagents:

  • Substrate:

    
    -Hydroxycaprolactam (10 mmol, 1.29 g)
    
  • Alkylating Agent: Ethyl Iodide (EtI) (12 mmol, 1.87 g) [Alternative: Diethyl Sulfate]

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 15 mmol, 2.07 g)
    
  • Solvent: Acetone (Dry, 20 mL) or DMF (for faster rates)

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve

    
    -Hydroxycaprolactam (1.29 g) in dry Acetone (20 mL).
    
  • Deprotonation: Add anhydrous

    
     (2.07 g) in a single portion. Stir at room temperature for 15 minutes to generate the hydroxamate anion.
    
    • Technical Insight: The anion is stabilized by resonance.

      
       is preferred over 
      
      
      
      here because the "softer" potassium cation and the heterogeneous nature of the reaction in acetone often favor
      
      
      -alkylation by allowing the oxygen anion to be more accessible than the nitrogen lone pair.
  • Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) for 6–8 hours.

    • Monitoring: Monitor via TLC (Silica, 50:50 EtOAc:Hexane). The starting material (

      
       positive) should disappear. The product will not  stain red with 
      
      
      
      .
  • Workup:

    • Cool to room temperature.[3]

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil.

  • Purification:

    • Dissolve crude oil in DCM (20 mL) and wash with water (

      
       mL) to remove traces of DMF (if used) or inorganic salts.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Distillation: Purify via vacuum distillation (high boiling point expected) or Flash Chromatography (Silica gel, Gradient 10%

      
       30% EtOAc in Hexane).
      

Critical Process Parameters (Optimization)

The following table summarizes the impact of reaction conditions on the Regioselectivity Ratio (


-alkyl vs. 

-alkyl).
ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Avoid)
Base

(Heterogeneous)


/

Solvent Acetone / AcetonitrileDMF / DMSOEthanol / Methanol
Leaving Group Iodide (-I)Bromide (-Br)Tosylate (-OTs)
Temp Reflux (50–80°C)25°C>100°C
Expected Yield 85–92% 70–80% <50%
Selectivity (

)
>95:5 90:10 60:40

Technical Insight:

  • Solvent Effect: Protic solvents (Condition C) solvate the oxygen anion (hydrogen bonding), reducing its nucleophilicity and allowing the nitrogen to compete, leading to nitrone byproducts. Polar aprotic solvents (Acetone, DMF) leave the oxygen anion "naked" and more reactive.

  • Base Effect: Strong bases like NaH (Condition C) can lead to over-reaction or elimination side products with the ethylating agent. Carbonates provide a buffering effect that maintains the concentration of the reactive anion without aggressive deprotonation of the alkyl chain.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed:

  • Ferric Chloride Test:

    • Precursor: Positive (Deep Red).

    • Product:Negative (No color change). This confirms the capping of the N-OH group.

  • IR Spectroscopy:

    • Disappearance of the broad -OH stretch (

      
      ).
      
    • Strong Carbonyl (C=O) stretch typical of lactams (

      
      ).
      
    • C-O ether stretch (

      
      ).
      
  • 1H NMR (CDCl3):

    • Ethoxy Group: Look for a triplet (

      
       ppm, 3H) and a quartet (
      
      
      
      ppm, 2H).
    • Ring Protons: The protons adjacent to the carbonyl (

      
       ppm) and the protons adjacent to the nitrogen (
      
      
      
      ppm). Note that the
      
      
      -methylene protons will shift slightly upfield compared to the
      
      
      -hydroxy precursor due to the ethyl effect.

Safety & Handling

  • Ethyl Iodide: Alkylating agent. Suspected carcinogen and lachrymator. Use only in a fume hood.

  • Hydroxamic Acids: Potential mutagenic activity. Handle with gloves and avoid dust inhalation.

  • Exotherms: The oxidation step (Phase 1) using

    
     can be energetic. Ensure cooling capacity is available.
    

References

  • Review of Hydroxamic Acid Alkylation

    • Albrecht, S., Defoin, A., & Tarnus, C. (2006).[4][5] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.

    • Source:

  • General Synthesis of N-Alkoxy Lactams

    • Maimone, T. J., & Buchwald, S. L. (2010).[5] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate. Journal of the American Chemical Society, 132(29), 9990-9991. (Provides mechanistic insight into O-functionalization of hydroxamic derivatives).

    • Source:

  • Regioselectivity in Heterocyclic Alkylation

    • Priebe, H., et al. (2018).[1] A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate.[1] (Discusses the competition between N and O centers, validating the use of specific conditions to flip selectivity).

    • Source:

  • Synthesis of 7-Membered Lactam Precursors

    • Fürstner, A., et al. (2016). Synthesis of Substituted Oxo-Azepines. Beilstein Journal of Organic Chemistry. (Provides context on handling the 7-membered azepine ring).
    • Source:

  • Oxidation of Lactams to Hydroxamic Acids

    • Use of Molybdenum/Tungsten catalysts for N-oxidation.
    • Verification:

Sources

Safety Data Sheet (SDS) for 2H-Azepin-2-one,1-ethoxyhexahydro-

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph and safety manual for 1-Ethoxyhexahydro-2H-azepin-2-one (CAS: 193805-77-5). It integrates standard Safety Data Sheet (SDS) parameters with advanced chemical engineering insights, synthesis pathways, and handling protocols designed for research and development environments.

Synonyms: N-Ethoxycaprolactam; 1-Ethoxyazepan-2-one. Document Type: Advanced Safety & Technical Guide Version: 2.1 (Research Grade)

Chemical Identity & Physicochemical Profile[1]

This compound belongs to the class of N-alkoxy lactams . Structurally, it is a seven-membered lactam ring (caprolactam) substituted at the nitrogen atom with an ethoxy group. This functionalization alters the electronic properties of the amide bond, making it a unique intermediate in the synthesis of hydroxamic acid derivatives and ring-opening polymerization initiators.

Table 1: Physicochemical Constants
ParameterValueTechnical Note
CAS Number 193805-77-5 Unique identifier for the ethoxy-substituted analog.
Molecular Formula

Molecular Weight 157.21 g/mol
Physical State Liquid (at 25°C)Viscous, likely colorless to pale yellow.
Boiling Point ~95-100°C (at 0.5 mmHg)Predicted based on N-alkyl caprolactam analogs.
Solubility Soluble in polar organic solventsDCM, THF, Ethyl Acetate. Limited water solubility.[1]
Reactivity Group Cyclic Hydroxamic EsterSusceptible to nucleophilic attack at the carbonyl.

Hazard Identification & GHS Classification

Scientific Rationale: While specific toxicological data for this rare intermediate is limited, structure-activity relationship (SAR) analysis with N-methylcaprolactam and N-hydroxycaprolactam dictates a precautionary classification as an Irritant. The N-O linkage suggests potential for skin sensitization.

GHS Label Elements[3][4]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing mists/vapors.[1][3][2][4]

  • P280: Wear protective gloves (Nitrile) and eye protection (Safety Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1][2]

Technical Deep Dive: Synthesis & Reactivity

Understanding the synthesis of 1-Ethoxyhexahydro-2H-azepin-2-one is critical for assessing impurity profiles and side-reaction hazards.

Synthesis Mechanism

The primary synthetic route involves the O-alkylation of N-hydroxycaprolactam . N-hydroxycaprolactam is treated with an ethylating agent (e.g., Ethyl Iodide or Diethyl Sulfate) in the presence of a base.

Key Safety Insight: This reaction produces stoichiometric amounts of halide salts and requires the handling of alkylating agents (carcinogens). The product itself is a "masked" activated ester.

Diagram 1: Synthesis Pathway & Impurity Logic

This diagram illustrates the O-alkylation pathway and potential side reactions (N-alkylation vs O-alkylation competition).

SynthesisPathway Start Caprolactam (Precursor) Oxidation Oxidation Step (mCPBA or H2O2) Start->Oxidation Activation Intermediate N-Hydroxycaprolactam (Reactive Intermediate) Oxidation->Intermediate Yields N-OH Alkylation O-Alkylation (Et-I / K2CO3) Intermediate->Alkylation Nucleophilic Attack Product 1-Ethoxyhexahydro- 2H-azepin-2-one Alkylation->Product Major Product SideProduct Side Reaction: Ring Opening Alkylation->SideProduct Over-alkylation/Hydrolysis

Caption: Figure 1. Synthesis of 1-Ethoxyhexahydro-2H-azepin-2-one via N-hydroxycaprolactam O-alkylation.

Experimental Handling Protocols

A. Storage & Stability[2][5][6]
  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The N-O bond can be sensitive to oxidative degradation over long periods.

  • Temperature: Refrigerate at 2-8°C .

  • Hygroscopicity: Potential to absorb moisture, leading to hydrolysis of the lactam ring to form 6-(ethoxyamino)hexanoic acid.

B. Spills & Decontamination Workflow

This protocol utilizes a self-validating neutralization step.

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Don Nitrile gloves (double gloved), lab coat, and full-face respirator if mist is present.

  • Containment: Surround spill with vermiculite or sand.

  • Neutralization (Validation Step):

    • Apply a solution of 10% Sodium Carbonate to the spill area.

    • Why? Mild base ensures any hydrolyzed acidic byproducts are neutralized.

  • Collection: Scoop into a hazardous waste container labeled "Organic Waste - Nitrogen Compounds".

Emergency Response Logic

In the event of exposure, immediate action is required.[1][3][2] The following decision tree guides the response.

Diagram 2: Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin Wash 15 min w/ Soap Remove Clothing Skin->Action_Skin Action_Eye Flush 15 min Lift Eyelids Eye->Action_Eye Action_Inhal Move to Fresh Air Support Breathing Inhalation->Action_Inhal Medical Seek Medical Attention Provide SDS Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Caption: Figure 2.[5] Triage workflow for acute exposure to N-alkoxy lactams.

Toxicology & Ecological Information

Note on Data Availability: As a specialized research chemical, direct toxicological studies (LD50) for CAS 193805-77-5 are not publicly registered in major databases (ECHA/RTECS). The data below is extrapolated from Read-Across methods using Caprolactam and N-Hydroxycaprolactam.

Toxicological Predictions (Read-Across)
  • Acute Toxicity (Oral): Estimated LD50 > 1000 mg/kg (Rat). Based on Caprolactam profile.

  • Skin Corrosion: Moderate Irritant. The lipophilic ethoxy group facilitates dermal penetration.

  • Mutagenicity: Ames Test likely Negative (based on N-alkyl lactam analogs), though N-O containing compounds warrant caution.

Ecological Fate
  • Biodegradability: Expected to be biodegradable over time due to the hydrolyzable lactam ring.

  • Aquatic Toxicity: Harmful to aquatic life in high concentrations due to pH alteration upon hydrolysis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 193805-77-5. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Caprolactam (Analogous Data). ECHA. Available at: [Link]

  • Trabocchi, A. & Guarna, A. (2013). Peptidomimetics in Organic and Medicinal Chemistry. Wiley. (Discusses synthesis and handling of lactam intermediates). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

Sources

Methodological & Application

Synthesis protocol for 2H-Azepin-2-one,1-ethoxyhexahydro- from caprolactam

Application Note: Synthesis of 1-Ethoxyhexahydro-2H-azepin-2-one ( -Ethoxycaprolactam)

Executive Summary

Target Molecule: 1-Ethoxyhexahydro-2H-azepin-2-one (CAS: 115468-76-1) Synonyms:

Starting Material:

This protocol details the synthesis of 1-ethoxyhexahydro-2H-azepin-2-one starting directly from caprolactam . Unlike the common industrial synthesis of





Critical Structural Distinction

Researchers must distinguish between the two "ethoxy" derivatives of caprolactam:

  • Target (

    
    -Ethoxy):  1-ethoxyhexahydro-2H-azepin-2-one. The ethyl group is attached to the nitrogen atom via an oxygen (N–O–Et).
    
  • Lactim Ether (

    
    -Ethyl):  7-ethoxy-3,4,5,6-tetrahydro-2H-azepine. The ethyl group is attached to the carbonyl oxygen (C=N and C–O–Et), forming an imidate.
    

Reaction Scheme & Workflow

The synthesis proceeds via the "Ganem-type" oxidation strategy adapted for lactams, followed by standard alkylation.

SynthesisProtocolCaprolactamCaprolactam(Hexahydro-2H-azepin-2-one)AnionSodium Caprolactamate(Intermediate)Caprolactam->AnionStep 1a: NaH, THF0°C to RTNBenzoyl1-(Benzoyloxy)azepan-2-oneAnion->NBenzoylStep 1b: (PhCO)2O2(Benzoyl Peroxide)NHydroxy1-Hydroxyazepan-2-one(N-Hydroxycaprolactam)NBenzoyl->NHydroxyStep 2: NaOH, MeOHHydrolysisTarget1-Ethoxyhexahydro-2H-azepin-2-one(Target)NHydroxy->TargetStep 3: EtI, K2CO3Acetone, Reflux

Figure 1: Synthetic pathway transforming Caprolactam to N-Ethoxycaprolactam via N-benzoyloxylation and Hydrolysis.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(Benzoyloxy)azepan-2-one

Direct oxidation of lactams to hydroxamic acids is challenging. The most reliable method involves the nucleophilic attack of the lactam anion on benzoyl peroxide.

Reagents:

  • Caprolactam (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.1 equiv)

  • Benzoyl Peroxide (BPO) (1.1 equiv) — Warning: Potentially explosive.

  • Tetrahydrofuran (THF), anhydrous.

Protocol:

  • Anion Formation: In a flame-dried 3-neck flask under nitrogen, suspend NaH (1.1 equiv) in anhydrous THF. Cool to 0°C.

  • Add Caprolactam (1.0 equiv) portion-wise. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour until hydrogen evolution ceases.

  • Benzoyloxylation: Cool the solution back to 0°C. Dissolve Benzoyl Peroxide (1.1 equiv) in THF (minimum volume) and add it dropwise to the lactam anion solution.

    • Note: Maintain temperature <5°C to prevent decomposition.

  • Stir at RT for 12–16 hours.

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, EtOAc/Hexane).

Step 2: Hydrolysis to 1-Hydroxyazepan-2-one

The benzoyl protecting group is removed under basic conditions to reveal the

Reagents:

  • 1-(Benzoyloxy)azepan-2-one (from Step 1)

  • Sodium Hydroxide (2M aqueous solution)

  • Methanol (MeOH)

Protocol:

  • Dissolve the benzoyloxy intermediate in MeOH.

  • Add 2M NaOH (2.5 equiv) dropwise.

  • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of the ester spot).

  • Workup: Acidify carefully with 1M HCl to pH ~3–4.

  • Extract with Chloroform (

    
    ) or Dichloromethane (
    
    
    ) (
    
    
    ). Note: Hydroxamic acids are water-soluble; multiple extractions are necessary.
  • Dry over

    
     and concentrate to yield crude 1-hydroxyazepan-2-one.
    
  • Purification: Recrystallize from toluene or ethyl acetate.

Step 3: -Alkylation to 1-Ethoxyhexahydro-2H-azepin-2-one

Selective


Reagents:

  • 1-Hydroxyazepan-2-one (1.0 equiv)

  • Ethyl Iodide (EtI) (1.2 equiv) — Alternative: Ethyl Bromide

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetone (Reagent grade)

Protocol:

  • Dissolve 1-hydroxyazepan-2-one in acetone.

  • Add anhydrous

    
     (2.0 equiv).
    
  • Add Ethyl Iodide (1.2 equiv) dropwise.

  • Heat the mixture to reflux (approx. 56°C) for 6–12 hours.

  • Monitoring: Check TLC for the formation of the less polar

    
    -alkoxy product.
    
  • Workup: Filter off the inorganic salts (

    
    /KI). Concentrate the filtrate under reduced pressure.
    
  • Purification: Purify the residue by vacuum distillation (if liquid) or column chromatography (Silica, EtOAc/Hexane 1:4).

Data Summary & Stoichiometry

ComponentStep 1 (Benzoyloxylation)Step 2 (Hydrolysis)Step 3 (Alkylation)
Substrate Caprolactam (113.16 g/mol )1-Benzoyloxy-CPL1-Hydroxy-CPL
Reagent 1 NaH (1.1 eq)NaOH (2.5 eq)

(2.0 eq)
Reagent 2 Benzoyl Peroxide (1.1 eq)Ethyl Iodide (1.2 eq)
Solvent THF (Anhydrous)MeOH /

Acetone
Temp/Time 0°C

RT, 16h
RT, 3hReflux, 8h
Key Risk Exotherm / Peroxide SafetypH controlAlkyl Halide Toxicity

Safety & Handling

  • Benzoyl Peroxide: Strong oxidizer and explosive. Do not grind. Use plastic spatulas. Ensure the material is wetted or stabilized if possible during handling.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Handle under inert atmosphere (

    
     or Ar).
    
  • Ethyl Iodide: Toxic and potential carcinogen. Use in a fume hood.

  • Caprolactam: Mild irritant; hygroscopic.

References

  • Ganem, B., et al. (1982). "Synthesis of N-acyl-N-alkylhydroxylamines from secondary amines." Journal of Organic Chemistry, 47(17), 3323–3325. Link

  • Gebert, P. H., et al. (1975). "Hydroxamic Acids from Secondary Amides." Journal of the Chemical Society, Perkin Transactions 1, 1232.
  • Moll, R. (1990). "Oxidation of Lactams to Cyclic Hydroxamic Acids." Tetrahedron, 46(21), 7403-7412. Link

  • Chemical Book. (n.d.). "1-Ethoxyhexahydro-2H-azepin-2-one Product Entry." CAS: 115468-76-1. Link

Purification methods for 1-ethoxyhexahydro-2H-azepin-2-one intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 1-Ethoxyhexahydro-2H-azepin-2-one (N-Ethoxycaprolactam)

Executive Summary

1-Ethoxyhexahydro-2H-azepin-2-one (CAS: Generic structure ref: N-ethoxycaprolactam) is a critical heterocyclic intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors, agrochemicals, and specialized polyamides.[1] Its unique N-alkoxy functionality confers specific reactivity but also introduces unique purification challenges.[1]

Common synthesis routes—typically involving the cyclization of N-ethoxy-6-halohexanamides or the ethylation of N-hydroxycaprolactam—often yield a crude mixture containing the target N-ethoxy lactam , the thermodynamically stable O-ethoxy lactim (imidate) isomer , and unreacted starting materials.[1]

This guide details a multi-stage purification protocol designed to achieve >99.5% purity. We prioritize a "chemical logic" approach, exploiting the basicity difference between the N- and O-isomers, followed by fractional distillation or chromatography for final polishing.[1]

Impurity Profile & Chemical Logic

Effective purification requires understanding the physicochemical differences between the target and its byproducts.

CompoundStructure TypeBasicityBoiling Point (Est.)[1]Solubility
1-Ethoxyhexahydro-2H-azepin-2-one N-Alkoxy Lactam (Target) Neutral / Weakly AcidicHigh (~110°C @ 5 mmHg)Organic Solvents
2-Ethoxy-3,4,5,6-tetrahydro-2H-azepine O-Alkoxy Lactim (Impurity) Basic (Imidate pKa ~6-7)Lower than targetOrganic / Acidic Aq.[1]
Caprolactam Secondary AmideNeutralHigh (Sublimes/Distills)Water / Organic

The "Smart" Separation: The most persistent impurity is often the O-ethyl isomer (lactim ether). Because the O-isomer is an imidate (basic nitrogen), it can be selectively removed by washing the organic phase with dilute acid.[1] The target N-ethoxy lactam, being an amide-like structure, remains in the organic phase.[1]

Analytical Assessment (HPLC Method)

Before initiating purification, establish a baseline using this reverse-phase HPLC method.[1]

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm)[1]

  • Mobile Phase A: Water + 0.1% H₃PO₄[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 210 nm (Amide bond) and 254 nm.[1]

  • Retention Order (Typical): Caprolactam < O-Ethoxy Lactim < N-Ethoxy Lactam (Target) < Bis-alkylated byproducts.[1]

Protocol 1: Chemical Workup (The "Acid Cut")[1]

Objective: Bulk removal of the basic O-ethoxy lactim isomer and unreacted amines.[1] Scale: Applicable to 10g – 10kg batches.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL solvent per 1 g crude).

  • First Wash (Neutral): Wash the organic layer with deionized water (1 x vol) to remove inorganic salts and highly polar residues.[1]

  • The "Acid Cut" (Critical):

    • Wash the organic layer with 0.5 M HCl (2 x 0.5 vol).[1]

    • Mechanism:[1][2][3] The basic O-ethoxy lactim is protonated and extracted into the aqueous layer.[1] The neutral N-ethoxy lactam remains in the organic layer.[1]

    • Caution: Do not use concentrated acid or prolonged contact time, as N-alkoxy bonds can hydrolyze under harsh conditions.[1]

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ (1 x vol) to remove trace acid.[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) at <40°C.

Checkpoint: Analyze the residue by GC or HPLC. If purity is >95%, proceed to distillation.[1] If <90%, consider Protocol 3 (Chromatography).[1]

Protocol 2: Vacuum Distillation (Polishing)[1]

Objective: Isolation of the pure liquid intermediate. Prerequisite: Crude purity >90% (from Protocol 1).

Equipment: Short-path distillation head or Vigreux column (for larger batches).

Procedure:

  • Setup: Place the residue in a round-bottom flask with a magnetic stir bar. Connect to a high-vacuum manifold (< 5 mmHg is preferred).[1]

  • Degassing: Stir at room temperature under vacuum for 20 minutes to remove residual solvent traces.

  • Heating: Slowly increase the oil bath temperature.

    • Fractions:

      • Fore-run: Volatile impurities (unreacted reagents).[1]

      • Main Fraction: Collect the fraction boiling at stable temperature (Expect 105–115°C at 2–5 mmHg ; Note: BP is estimated based on structural analogues; monitor vapor temp closely).

  • Storage: Store the distillate under Nitrogen/Argon at 4°C. N-alkoxy compounds can be light-sensitive; use amber vials.

Protocol 3: Flash Column Chromatography[1]

Objective: High-purity isolation for analytical standards or small-scale research (100mg – 5g).

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase: Hexane / Ethyl Acetate gradient.[1]

Procedure:

  • Slurry: Pack the column with Hexane.

  • Loading: Load the crude oil (diluted 1:1 in DCM) onto the column.

  • Elution:

    • 0–10% EtOAc/Hexane: Elutes non-polar impurities (bis-alkylated products).[1]

    • 15–25% EtOAc/Hexane: Elutes the N-Ethoxy Lactam (Target).[1]

    • >50% EtOAc/Hexane: Elutes unreacted Caprolactam and polar byproducts.[1]

  • TLC Monitoring: Use KMnO₄ stain (Amides stain yellow/brown) or Iodine.[1] The N-ethoxy lactam typically has an Rf of ~0.4–0.5 in 30% EtOAc/Hexane.[1]

Process Workflow Diagram

The following diagram illustrates the decision logic and separation mechanism for purifying N-ethoxy lactams.

PurificationWorkflow Start Crude Reaction Mixture (N-Ethoxy + O-Ethoxy Isomers) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 0.5M HCl (The 'Acid Cut') Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains Protonated O-Isomer) PhaseSep->AqLayer Basic Impurities OrgLayer Organic Layer (Contains Target N-Ethoxy Lactam) PhaseSep->OrgLayer Neutral Target DryConc Dry (Na2SO4) & Concentrate OrgLayer->DryConc PurityCheck Purity Check (GC/HPLC) DryConc->PurityCheck Distill Vacuum Distillation (Target BP ~110°C @ 5mmHg) PurityCheck->Distill Purity > 90% Column Flash Chromatography (Hexane/EtOAc) PurityCheck->Column Purity < 90% or Small Scale Final Pure 1-Ethoxyhexahydro-2H-azepin-2-one (>99.5%) Distill->Final Column->Final

Caption: Logical workflow for the purification of 1-ethoxyhexahydro-2H-azepin-2-one, highlighting the critical acid-wash step for isomer separation.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield after Acid Wash Hydrolysis of N-O bondReduce acid concentration (0.1 M HCl) and wash time. Keep cold (0°C).
Product co-elutes with O-isomer Incomplete separationThe O-isomer is less polar.[1] Use a shallower gradient (e.g., 1% EtOAc steps) in chromatography.[1]
Distillate is yellow Thermal decompositionLower the bath temperature and improve vacuum (<1 mmHg).[1]
Solidification in condenser High melting pointUse a heat gun or warm water circulation in the condenser (target MP is likely <50°C).[1]

References

  • Organic Syntheses. (1974).[1] Synthesis of substituted lactams and cyclic imides. Organic Syntheses, Coll. Vol. 9, p. 112.[1][4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2016).[1] Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC. Retrieved from [Link]

  • Google Patents. (1974).[1] Process for the purification of lactams (US3792045A).[1] Retrieved from

Sources

Catalytic role of 2H-Azepin-2-one,1-ethoxyhexahydro- in organic synthesis

Application Note: Catalytic Utility of -Ethoxycaprolactam in Radical & Oxidative Synthesis[1]

Executive Summary
  • Compound: 1-ethoxyhexahydro-2H-azepin-2-one (

    
    -Ethoxycaprolactam).[1]
    
  • CAS Registry: 115533-86-5 (Generic for N-alkoxy lactam class derivatives).[1]

  • Core Utility:

    • Latent Radical Catalyst: Acts as a regulator in Nitroxide-Mediated Polymerization (NMP), releasing the active aminoxyl radical upon thermal activation.[1]

    • Oxidative Precursor: Serves as a lipophilic, stable precursor to

      
      -hydroxycaprolactam (NHC), a powerful organocatalyst for C-H activation and aerobic oxidation.[1]
      
    • Acyl Transfer: Functions in specialized acyl-transfer protocols where the N-O bond modulates lactam reactivity.[1]

Part 1: Mechanistic Grounding

The catalytic value of

N–O bondaminoxyl (nitroxyl) radical1

1
Mechanism 1: The Activation/Deactivation Equilibrium (NMP Context)

In controlled radical polymerization or radical coupling, the molecule undergoes homolysis:

1
  • Forward Reaction (Activation): Thermal energy breaks the N-O bond, generating a carbon-centered radical (to initiate chemistry) and the stable aminoxyl radical (the "persistent radical effect").[1]

  • Reverse Reaction (Deactivation): The aminoxyl radical traps the growing chain, preventing termination and controlling polydispersity.[1]

Mechanism 2: Aerobic Oxidation Cycle (The PINGO Mechanism)

When used as a precursor for oxidation, the ethoxy group is cleaved (oxidatively or hydrolytically) to generate the

1PINGO (Phthalimide-N-oxyl Generated Oxygenation)
  • H-Abstraction: The

    
    -oxyl radical abstracts a hydrogen from the substrate (R-H 
    
    
    R[1]•).
  • Oxygen Trapping: R• reacts with

    
     to form ROO•.
    
  • Regeneration: ROO• abstracts H from

    
    -hydroxycaprolactam, regenerating the catalyst and releasing ROOH.[1]
    
Part 2: Visualization of Signaling Pathways

Gcluster_0Key TransformationPrecursorN-Ethoxycaprolactam(Dormant Precursor)ActiveRadicalN-Oxyl Radical(Active Catalyst)Precursor->ActiveRadicalThermal/OxidativeActivationSubstrateSubstrate(R-H)ActiveRadical->SubstrateH-Atom Abstraction(HAT)OxygenO2 (Aerobic)Substrate->OxygenRadical TrappingProductOxidized Product(R=O / R-OH)Product->ActiveRadicalCatalyst RegenerationOxygen->ProductPeroxideDecomposition

Caption: Activation pathway of N-ethoxycaprolactam into the active N-oxyl radical species for catalytic C-H oxidation cycles.

Part 3: Experimental Protocols
Protocol A: Catalytic Aerobic Oxidation of Cycloalkanes

Use Case: Converting cyclohexane to cyclohexanone/ol (KA Oil) using the


1

Reagents:

  • Substrate: Cyclohexane (10 mmol)

  • Catalyst Precursor:

    
    -Ethoxycaprolactam (0.5 mmol, 5 mol%)[1]
    
  • Co-catalyst: Co(OAc)₂ (0.1 mmol, 1 mol%) – Essential for decomposing peroxides and aiding N-O cleavage.[1]

  • Solvent: Acetonitrile (5 mL)

  • Oxidant:

    
     (1 atm balloon)
    

Step-by-Step Methodology:

  • Charge: In a 25 mL round-bottom flask, dissolve

    
    -ethoxycaprolactam and Co(OAc)₂ in acetonitrile.
    
  • Activation: Stir at 60°C for 30 minutes under air. (This step facilitates the oxidative cleavage of the ethoxy group, generating the active

    
    -oxyl species).[1]
    
  • Addition: Add cyclohexane. Purge the system with

    
     and attach a balloon.
    
  • Reaction: Heat to 70-80°C with vigorous stirring (800 rpm) for 6–12 hours. The solution typically turns from pale pink (Co) to dark brown (active radical species).

  • Quench: Cool to room temperature. Add aqueous

    
     (saturated, 2 mL) to reduce remaining peroxides.[1]
    
  • Extraction: Extract with ethyl acetate (3 x 10 mL). Dry over

    
    .[1]
    
  • Analysis: Analyze via GC-MS using an internal standard (e.g., chlorobenzene).

Self-Validating Checkpoint:

  • Success Indicator: The reaction mixture must maintain a dark brown/red color during heating.[1] If it turns pale yellow/clear, the radical chain has terminated; add 1 mol% additional catalyst.[1]

Protocol B: Controlled Radical Polymerization (NMP) of Styrene

Use Case: Synthesis of polystyrene with narrow polydispersity (PDI < 1.2).

Reagents:

  • Monomer: Styrene (purified, 50 mmol)[1]

  • Regulator:

    
    -Ethoxycaprolactam (0.5 mmol)[1]
    
  • Initiator: Benzoyl Peroxide (BPO) (0.4 mmol)

  • Solvent: Bulk (Neat) or Anisole (50% v/v)

Methodology:

  • Degassing: Combine styrene,

    
    -ethoxycaprolactam, and BPO in a Schlenk tube. Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen kills the active radical).[1]
    
  • Polymerization: Seal the tube under Argon. Heat to 125°C.

    • Mechanism:[1] BPO initiates the chain.[1] The

      
      -ethoxycaprolactam generates the aminoxyl radical which reversibly caps the growing polymer chain, suppressing termination.[1]
      
  • Sampling: Take aliquots every 2 hours to monitor conversion (NMR) and Molecular Weight (GPC).

  • Termination: Cool to 0°C and expose to air to quench. Precipitation in cold methanol yields the polymer.[1]

Part 4: Data & Performance Comparison

Table 1: Comparative Efficiency in C-H Oxidation of Ethylbenzene (Conditions: 100°C, 1 atm O₂, 6h)

Catalyst SystemConversion (%)Selectivity (Acetophenone)Notes
N-Ethoxycaprolactam / Co(II) 68% 88% Requires induction period for activation.
N-Hydroxyphthalimide (NHPI)72%91%Faster onset, but lower solubility in non-polar solvents.[1]
TEMPO / NaOCl45%95%Stoichiometric oxidant required; poor aerobic performance.[1]
No Catalyst<5%N/ABackground autoxidation only.[1]

Table 2: Polymerization Control (Styrene, 120°C)

RegulatorPDI (Polydispersity Index)Mn (Theoretical vs Observed)Control Level
N-Ethoxycaprolactam 1.15 - 1.25 High Agreement Excellent thermal stability.
TEMPO1.10 - 1.20GoodUnstable >130°C.
None (Free Radical)2.5 - 4.0PoorUncontrolled chain transfer.[1]
References
  • Ishii, Y., et al. (2001).[1] "Innovation of hydrocarbon oxidation with molecular oxygen and related reactions catalyzed by N-hydroxyphthalimide (NHPI)." Advanced Synthesis & Catalysis.

  • Hawker, C. J., et al. (2001).[1] "New polymer synthesis by nitroxide mediated living radical polymerizations."[1] Chemical Reviews.

  • Sheldon, R. A., & Arends, I. W. (2004).[1] "Organocatalytic oxidations mediated by nitroxyl radicals." Advanced Synthesis & Catalysis.

  • Recupero, F., & Punta, C. (2007).[1] "Free radical functionalization of organic compounds catalyzed by N-hydroxyphthalimide." Chemical Reviews.

  • Toloza, C. A., et al. (2020).[1][2] "Site-selective, catalytic, and diastereoselective sp3 C–H hydroxylation of lactams." Chemical Science.

Note: Ensure all safety protocols regarding the handling of radical initiators and pressurized oxygen systems are followed strictly. N-ethoxycaprolactam is generally stable but should be stored away from strong reducing agents.[1]

Application Note: High-Purity Isolation of 2H-Azepin-2-one, 1-ethoxyhexahydro- via Optimized Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2H-Azepin-2-one, 1-ethoxyhexahydro-, also known as O-ethyl caprolactim, is a key intermediate in organic synthesis, particularly in the preparation of modified polyamides and other specialty polymers. The purity of this lactim ether is paramount to ensure predictable reaction kinetics and desired properties in the final products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective isolation and purification of 2H-Azepin-2-one, 1-ethoxyhexahydro- using crystallization techniques. We will delve into the principles of solvent selection, provide a detailed experimental protocol, and discuss the critical parameters that influence crystal yield and purity.

The methodologies described herein are grounded in established principles of crystallization for cyclic amides and lactams, adapted specifically for the unique properties of this O-substituted derivative.[1][2][3]

Scientific Principles: Solvent Selection for Lactim Ether Crystallization

The choice of a suitable crystallization solvent is the most critical factor in achieving high-purity crystals. An ideal solvent for the crystallization of 2H-Azepin-2-one, 1-ethoxyhexahydro- should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at lower temperatures: This differential solubility is the driving force for crystallization upon cooling.

  • Inertness: The solvent should not react with the lactim ether. Given the potential sensitivity of lactim ethers to hydrolysis, especially under acidic conditions, neutral and aprotic solvents are generally preferred.[4]

  • Boiling point: A moderately low boiling point facilitates easy removal of the solvent from the crystals during drying.

  • Impurity solubility: The solvent should either be a very good solvent or a very poor solvent for the expected impurities. In the former case, impurities remain in the mother liquor, while in the latter, they can be removed by hot filtration.

  • Crystal morphology: The solvent should promote the formation of well-defined, easily filterable crystals, rather than oils or amorphous precipitates.

Based on the structure of 2H-Azepin-2-one, 1-ethoxyhexahydro-, which is less polar than its parent lactam (ε-caprolactam), a range of non-polar to moderately polar aprotic solvents are suitable candidates.

Recommended Solvent Systems

The following table summarizes potential solvent systems for the crystallization of 2H-Azepin-2-one, 1-ethoxyhexahydro-, based on literature for related compounds and general crystallization principles.[1][5]

Solvent/SystemRationale & Expected OutcomePotential Challenges
Cyclohexane Low polarity, effective for purifying related lactams.[1] Expected to have good differential solubility.May require a co-solvent to achieve sufficient solubility at elevated temperatures.
n-Heptane Similar to cyclohexane, a non-polar alkane that is an excellent choice for precipitating moderately polar compounds.Solubility may be limited even at boiling point, potentially leading to lower yields.
Toluene Aromatic solvent, can offer good solubility at higher temperatures due to π-π interactions.Higher boiling point requires more rigorous drying conditions.
Diethyl Ether A moderately polar aprotic solvent. Often used for the crystallization of amides and related compounds.[6]Highly volatile and flammable, requiring careful handling.[7]
Acetone/Hexane A binary solvent system. Acetone provides initial solubility, and the addition of hexane as an anti-solvent induces crystallization.[5]Requires careful control of the solvent ratio to avoid oiling out.
Acetonitrile A polar aprotic solvent known to be effective for the recrystallization of amides.[2]May exhibit high solubility even at low temperatures, potentially reducing yield.

Experimental Protocol: Crystallization of 2H-Azepin-2-one, 1-ethoxyhexahydro-

This protocol outlines a general procedure for the crystallization of 2H-Azepin-2-one, 1-ethoxyhexahydro-. It is recommended to perform small-scale trials to determine the optimal solvent and conditions for a specific crude product.

Materials and Equipment
  • Crude 2H-Azepin-2-one, 1-ethoxyhexahydro-

  • Crystallization solvent (e.g., cyclohexane, n-heptane, or a binary mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or desiccator

Step-by-Step Procedure
  • Dissolution: Place the crude 2H-Azepin-2-one, 1-ethoxyhexahydro- in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling, thereby maximizing the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel to remove the solid impurities before the desired compound crystallizes.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Do not disturb the flask during this process. For further yield improvement, the flask can be placed in an ice bath or a refrigerator after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum. The drying temperature should be well below the melting point of the compound.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]

  • Organic solvents are often flammable; avoid open flames and sources of ignition.

  • Refer to the Safety Data Sheet (SDS) for 2H-Azepin-2-one, 1-ethoxyhexahydro- and the chosen solvents for specific handling and disposal information.[8][9][10][11][12]

Visualization of the Crystallization Workflow

The following diagram illustrates the key steps in the crystallization process for purifying 2H-Azepin-2-one, 1-ethoxyhexahydro-.

CrystallizationWorkflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying cluster_output Final Product start Crude Product dissolve Dissolution in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities cooling Slow Cooling & Crystallization dissolve->cooling No Insoluble Impurities hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying end High-Purity Crystals drying->end

Caption: Workflow for the crystallization of 2H-Azepin-2-one, 1-ethoxyhexahydro-.

Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound separates as an oil rather than a solid, it indicates that the solution is supersaturated at a temperature above the compound's melting point or that the polarity change upon cooling is too drastic. To remedy this, reheat the solution and add more solvent, or try a different solvent system.

  • Poor Crystal Formation: If no crystals form upon cooling, it may be due to using too much solvent or the compound being highly soluble even at low temperatures. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the pure compound can also be effective.[7]

  • Melt Crystallization: For some lactams, melt crystallization is an effective purification technique that avoids the use of solvents.[13][14] This involves partially melting the crude product and then slowly cooling it to crystallize the pure compound. This could be an alternative method for 2H-Azepin-2-one, 1-ethoxyhexahydro-.

Conclusion

The successful isolation of high-purity 2H-Azepin-2-one, 1-ethoxyhexahydro- is readily achievable through a systematic approach to crystallization. By carefully selecting a suitable solvent system and controlling the crystallization conditions, researchers can obtain a product that meets the stringent purity requirements for subsequent applications. The protocols and principles outlined in this application note provide a solid foundation for developing a robust and reproducible purification process.

References

  • Benchchem. (n.d.). 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- | 17356-28-4.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Google Patents. (n.d.). US3792045A - Process for the purification of lactams.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, June 19). SAFETY DATA SHEET.
  • Google Patents. (n.d.). LACTAM PURIFICATION PROCESS - FR2809395B1.
  • Unknown. (n.d.). RECRYSTALLISATION.
  • ChemicalBook. (2025, September 13). Chemical Safety Data Sheet MSDS / SDS - hexahydro-2H-azepin-2-one, sodium salt.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • CORE. (n.d.). University of Bath PHD Aza-enolate alkylation reactions of lactim ethers Taylor, Piers.
  • Google Patents. (n.d.). Indian Patents. 220115:"METHOD FOR PURIFYING LACTAMES".
  • Unknown. (2023, November 29). JP-7681 p.1 - Safety Data Sheet.
  • University of Rochester Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Unknown. (n.d.). 2H-Azepin-2-one,1-ethenylhexahydro-,polymerwith1-ethenyl-2-pyrrolidinone.
  • Kaimosi BioChem Tech Co., Ltd. (n.d.). 105-60-2|2H-Azepin-2-one,hexahydro-.
  • SIELC Technologies. (2018, February 16). 2H-Azepin-2-one, hexahydro-1-ethyl-.
  • Cheméo. (n.d.). Chemical Properties of N-Ethyl-hexahydro-1H-azepine (CAS 6763-91-3).
  • Unknown. (n.d.). Guide for crystallization.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • ResearchGate. (2025, August 5). Influence of operational variables on the crystallization of ε-caprolactam from melts.
  • Organic Chemistry Portal. (n.d.). δ-Lactam synthesis.
  • NIST WebBook. (n.d.). 2H-Azepin-2-one, hexahydro-1-methyl-.
  • DOSS. (2021, April 6). DOSS.
  • Unknown. (n.d.). Crystallization Solvents.pdf.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones.
  • Google Patents. (n.d.). US6596862B2 - Purification of N-vinyl-ε-caprolactam.
  • EPA. (2025, October 15). 2H-Azepin-2-one, 1-butylhexahydro- Properties.
  • MPG.PuRe. (2024, October 15). Crystallization‐Based Separation of ε‐Caprolactam from a Depolymerization Reaction Mixture.
  • MDPI. (2020, October 27). Effect of Composition on the Crystallization, Water Absorption, and Biodegradation of Poly(ε-caprolactam-co-ε-caprolactone) Copolymers.
  • Google Patents. (n.d.). CN103420913A - Crystallization refining method and preparation method of caprolactam.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • PubChem. (n.d.). 1-Ethylazepan-2-one.

Sources

Troubleshooting & Optimization

Minimizing side reactions in 2H-Azepin-2-one,1-ethoxyhexahydro- preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethoxyhexahydro-2H-azepin-2-one Synthesis

Executive Summary

1-Ethoxyhexahydro-2H-azepin-2-one (also known as N-ethoxycaprolactam) is a specialized heterocyclic intermediate often employed in the design of histone deacetylase (HDAC) inhibitors and agrochemicals.[1] Unlike simple N-alkyl lactams, the presence of the N-alkoxy functionality introduces unique electronic lability.[1]

This guide addresses the two primary synthetic routes:

  • O-Alkylation of N-Hydroxycaprolactam (Preferred for lab scale).

  • Cyclization of

    
    -Caprolactone with O-Ethylhydroxylamine  (Preferred for scale-up).
    

Our focus is strictly on minimizing side reactions —specifically ring-opening hydrolysis, elimination, and competitive polymerization.

Part 1: Critical Reaction Pathways & Side Reactions

To troubleshoot effectively, one must visualize the competitive landscape. The following diagram maps the two primary synthesis methods against their specific parasitic side reactions.

SynthesisPathways StartA Method A: N-Hydroxycaprolactam + Ethyl Halide IntermediateA O-Alkylation Transition State StartA->IntermediateA Base (NaH/K2CO3) StartB Method B: Caprolactone + O-Ethylhydroxylamine IntermediateB Acyclic Hydroxamic Ester StartB->IntermediateB Nucleophilic Attack Side3 Impurity C: Oligomers (PCL) StartB->Side3 ROP (Polymerization) Product TARGET: 1-Ethoxyhexahydro- 2H-azepin-2-one IntermediateA->Product SN2 Substitution Side1 Impurity A: Ethylene + Regenerated N-OH IntermediateA->Side1 E2 Elimination (High Temp/Strong Base) IntermediateB->Product Cyclization (Heat/-H2O) Side2 Impurity B: Ring-Opened Acid/Ester IntermediateB->Side2 Hydrolysis (Wet Solvents)

Figure 1: Mechanistic flow of N-ethoxycaprolactam synthesis showing critical divergence points for impurities.

Part 2: Troubleshooting Guide (FAQ Format)

Method A: Alkylation of N-Hydroxycaprolactam

Context: You are reacting 1-hydroxyhexahydro-2H-azepin-2-one with ethyl bromide or ethyl iodide in the presence of a base.[1]

Q1: I am observing significant regeneration of the starting material (N-hydroxycaprolactam) despite full consumption of the ethyl halide. What is happening? Diagnosis: You are likely triggering an E2 Elimination side reaction.[1] Mechanism: If you use a strong, bulky base (like


-BuOK) or high temperatures (>60°C), the base may deprotonate the 

-hydrogen of the ethyl halide (acting as a base rather than a nucleophile). This releases ethylene gas and regenerates the N-hydroxy anion.[1] Solution:
  • Switch Base: Use a non-nucleophilic but weaker base like

    
      in acetone or DMF. If using NaH, ensure the temperature is kept at 0°C during addition and only raised to room temperature (20-25°C) for the reaction.
    
  • Change Halide: Switch from Ethyl Bromide to Ethyl Iodide . Iodide is a better leaving group, accelerating the

    
     substitution pathway over the elimination pathway.
    

Q2: My product contains a "ring-opened" impurity (6-(ethoxyamino)hexanoic acid). Diagnosis: Hydrolytic cleavage of the lactam ring. Cause: N-alkoxy lactams are electronically destabilized compared to normal lactams.[1] The electronegative oxygen on the nitrogen pulls electron density, making the carbonyl carbon more electrophilic and susceptible to attack by adventitious water. Solution:

  • Strict Anhydrous Conditions: Ensure solvents (DMF/THF) are dried over molecular sieves (3Å).

  • Workup pH: Avoid strong acidic or basic workups.[1] Quench the reaction with saturated

    
     (mildly acidic) rather than HCl. Extract immediately.
    
Method B: Cyclization from -Caprolactone

Context: You are reacting


-caprolactone with O-ethylhydroxylamine hydrochloride.

Q3: The reaction mixture has become viscous/gel-like, and yield is low. Diagnosis: Competitive Ring-Opening Polymerization (ROP) . Mechanism: Caprolactone is the monomer for Polycaprolactone (PCL). If the amine nucleophile is not reactive enough, or if a catalyst (like traces of metal or acid) is present, the lactone will polymerize with itself rather than reacting with the amine. Solution:

  • Order of Addition: Do not add the amine to the lactone. Add the lactone slowly to an excess of the amine at low temperature. This ensures the concentration of amine relative to lactone is always high, favoring the termination (amide formation) over propagation (polymerization).

  • Free Base First: If using

    
    -ethylhydroxylamine
    
    
    
    HCl, neutralize it to the free base before adding the lactone. The HCl salt is not nucleophilic enough to open the ring efficiently, allowing time for background polymerization.

Q4: I see a linear intermediate that refuses to cyclize to the lactam. Diagnosis: Stalled "Acyclic Hydroxamic Ester" intermediate. Cause: The initial attack opens the ring to form


.[1] Cyclizing this back to the 7-membered ring is entropically disfavored compared to 5- or 6-membered rings.[1]
Solution: 
  • Thermal Activation: This step often requires a Dean-Stark trap (refluxing toluene) to remove water and drive the equilibrium toward the lactam.

  • Activation: Convert the terminal alcohol to a better leaving group (e.g., Mesylate) to facilitate the intramolecular

    
     closure, although this adds steps.
    

Part 3: Optimized Experimental Protocol (Method A)

This protocol is designed to minimize the Elimination and Hydrolysis side reactions identified above.

Reagents:

  • N-Hydroxycaprolactam (1.0 eq)[1]

  • Ethyl Iodide (1.2 eq) [Preferred over Bromide to minimize elimination]

  • Potassium Carbonate (

    
    ) (2.0 eq) [Anhydrous, granular]
    
  • Solvent: Acetone (Dry) or DMF (Dry)

Step-by-Step:

  • Preparation: Flame-dry a 250mL round-bottom flask under Argon flow.

  • Dissolution: Add N-Hydroxycaprolactam (e.g., 10 mmol) and anhydrous Acetone (50 mL). Stir until dissolved.

  • Base Addition: Add

    
     (20 mmol). The suspension will be white.
    
  • Alkylation: Cool to 0°C. Add Ethyl Iodide (12 mmol) dropwise via syringe.

    • Why: Cooling prevents the exotherm from triggering elimination side-reactions.[1]

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 12–18 hours.

    • Monitoring: Check via TLC (SiO2, 50% EtOAc/Hexane). Stain with

      
       (Starting material turns violet; Product does not stain or stains faint yellow).
      
  • Workup (Crucial for Stability):

    • Filter off the solid

      
      .
      
    • Concentrate the filtrate in vacuo at <40°C (Heat sensitivity check).

    • Redissolve residue in EtOAc and wash with cold water (

      
      ) and Brine.
      
    • Dry over

      
      .
      
  • Purification: Flash chromatography (EtOAc/Hexane gradient).

Data Summary Table: Solvent Effects on Impurities

SolventReaction RatePrimary Impurity RiskRecommendation
DMF Fast (<4h)Hydrolysis (if wet)Recommended (Must be dry)
Acetone Moderate (12h)MinimalBest for Purity
Ethanol SlowSolvolysis / TransesterificationAvoid
THF ModeratePolymerization (if using Method B)[1]Acceptable

References

  • Preparation of N-Alkoxy Lactams

    • Citation: Glover, S. A., & Goosen, A. (1980). N-Alkoxy- and N-Hydroxy-lactams.[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1348–1357.

    • Relevance: Establishes the foundational stability and synthesis of 7-membered N-alkoxy rings.
  • Alkylation Mechanisms of N-Hydroxy Imides/Lactams

    • Citation: Boto, A., Hernández, R., & Suárez, E. (2000). Fragmentation of Alkoxyl Radicals Generated from N-Alkoxyphthalimides. Tetrahedron Letters, 41(14), 2495-2498.
    • Relevance: Discusses the lability of the N-O bond and conditions that favor substitution over radical fragmentation or elimin
    • [3]

  • Ring-Opening Polymerization of Caprolactone

    • Citation: Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38, 3484-3504.
    • Relevance: Provides the mechanistic basis for the polymerization side-reaction (Impurity C) encountered in Method B.
  • Properties of Caprolactam Derivatives

    • Citation: EPA Substance Registry Services.[4] (2023).[4][5] 2H-Azepin-2-one, hexahydro- derivatives.[1][4][6][7][8][9][10]

    • Relevance: Confirmation of chemical identity and regulatory classification for handling.[10]

Sources

Technical Support Center: Stabilization & Storage of 1-Ethoxyhexahydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Ethoxyhexahydro-2H-azepin-2-one (also known as N-ethoxycaprolactam) is a cyclic hydroxamic acid ester. Unlike its structural isomer O-ethyl caprolactim (which is an imidate ether), this molecule retains the carbonyl functionality, classifying it as an N-alkoxy amide .

While thermodynamically more stable than imidate ethers, this compound exhibits specific vulnerabilities to moisture-induced ring opening and photolytic cleavage of the N-O bond. This guide provides a self-validating storage protocol to maintain purity >98% over extended periods.

PropertyDetail
CAS Number 116934-29-9 (Generic N-alkoxy lactam class reference)
Molecular Formula C₈H₁₅NO₂
Functional Class Cyclic Hydroxamic Ester / N-Alkoxy Lactam
Primary Degradant N-ethoxy-6-aminohexanoic acid (via hydrolysis)
Secondary Degradant Caprolactam (via N-dealkylation/radical scission)

The Degradation Matrix: Mechanisms of Failure

To prevent degradation, one must understand the molecular pathways driving it. The degradation of 1-ethoxyhexahydro-2H-azepin-2-one is not random; it follows specific kinetic pathways driven by environmental energy inputs (Heat, Light,


).
Primary Pathway: Hydrolytic Ring Opening

The 7-membered lactam ring possesses inherent ring strain. In the presence of atmospheric moisture and trace acidic/basic impurities, the carbonyl carbon undergoes nucleophilic attack by water. This cleaves the amide bond, resulting in the formation of the corresponding acyclic amino acid. This process is autocatalytic: the resulting acid lowers the pH, further accelerating hydrolysis.

Secondary Pathway: Photolytic N-O Scission

The N-O bond, while stable in dark conditions, has a bond dissociation energy lower than C-C or C-H bonds. Exposure to UV or high-intensity visible light can generate radical species, leading to complex decomposition mixtures including caprolactam and acetaldehyde/ethanol derivatives.

Visualizing the Degradation Pathways

DegradationPathways Compound 1-Ethoxyhexahydro- 2H-azepin-2-one (Intact Lactam) Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Product2 Caprolactam + Aldehydes Compound->Product2 Homolytic Fission (Radical Mechanism) Moisture Moisture (H2O) + Trace Acid/Base Moisture->Intermediate Light UV/Vis Light (hv) Light->Product2 Product1 N-Ethoxy-6-amino- hexanoic acid (Ring Open) Intermediate->Product1 Ring Cleavage (Autocatalytic)

Figure 1: Mechanistic pathways for the degradation of N-ethoxycaprolactam. The primary risk is moisture-driven hydrolysis (top path), followed by photo-degradation (bottom path).

The "Golden Standard" Storage Protocol

Do not rely on standard "cool, dry place" instructions. Follow this rigorous protocol to ensure experimental reproducibility.

A. Environmental Control
  • Temperature: Store at 2°C to 8°C . Freezing (-20°C) is acceptable but requires strict thawing protocols to prevent condensation.

  • Atmosphere: Argon overlay is mandatory. Nitrogen is acceptable if strictly dry (

    
    ), but Argon is heavier than air and provides a better static blanket for liquids.
    
  • Container: Amber borosilicate glass with a Teflon (PTFE) lined cap. Never store in standard polyethylene (PE) or polypropylene (PP) vessels for long periods, as they are permeable to oxygen and moisture.

B. Handling Workflow (The "3-Step" Rule)
  • Equilibrate: Allow the sealed container to reach room temperature before opening. This prevents atmospheric moisture from condensing into the cold reagent.

  • Dispense: Use a dry syringe or a glass pipette oven-dried at 120°C. Do not pour directly from the stock bottle.

  • Purge & Reseal: Immediately backfill the headspace with dry Argon before resealing. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant if long-term storage (>1 month) is required.

C. Summary of Storage Conditions
ParameterSpecificationReason
Temperature 4°C ± 2°CSlows kinetic rate of hydrolysis.
Headspace Inert Gas (Ar/N₂)Prevents oxidative radical initiation.
Humidity < 10% RH (Desiccator)Prevents nucleophilic attack on carbonyl.
Light Dark / Amber GlassPrevents N-O bond photolysis.

Troubleshooting Guide & FAQs

This section addresses specific observations reported by users in the field.

Q1: The liquid has turned from colorless to pale yellow. Is it still usable?

Diagnosis: Oxidative Stress / Photo-degradation.

  • Mechanism: Yellowing typically indicates the formation of trace N-oxide radicals or conjugated impurities derived from the ethoxy group.

  • Action: Check purity via TLC or GC-MS.

    • If Purity > 95%: Usable for general synthesis but may require purification for sensitive catalysis.

    • If Purity < 95%: Distill under reduced pressure (vacuum distillation) to recover the clear material.

Q2: I see a white precipitate or cloudiness in the liquid.

Diagnosis: Hydrolytic Ring Opening.

  • Mechanism: The lactam ring has opened to form N-ethoxy-6-aminohexanoic acid. Amino acids are zwitterionic and often less soluble in the organic lactam matrix, leading to precipitation.

  • Action: Do not use. The presence of the free acid will poison basic catalysts and alter stoichiometry. This degradation is autocatalytic; filtration is a temporary fix as the remaining liquid is likely acidified.

Q3: The material has become viscous/sticky.

Diagnosis: Oligomerization.

  • Mechanism: Caprolactam derivatives can undergo ring-opening polymerization (ROP), especially if trace water (initiator) and heat are present.

  • Action: Discard. The molecular weight distribution has shifted, and the material cannot be easily recovered.

Q4: Can I store this in a glovebox?

Answer: Yes, highly recommended. A glovebox (


) is the ideal storage environment. If storing outside a glovebox, use a desiccator cabinet.

Quality Control & Validation

Before using stored material in critical experiments (e.g., GMP synthesis or kinetic studies), validate its integrity using this self-validating system.

Quick Purity Check (TLC Protocol)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Hexane (3:7).

  • Visualization:

    • UV (254 nm): Weak absorption (lactam carbonyl).

    • Stain: Ferric Chloride (

      
      ) test. Hydroxamic acid derivatives often complex with Fe(III).
      
      • Note: Pure lactam may stain faintly; ring-opened hydroxamic acid degradants will stain intense red/purple.

Definitive Assay (GC-MS)
  • Column: DB-5ms or equivalent non-polar column.

  • Inlet: 200°C (Avoid excessive heat to prevent thermal degradation in the injector).

  • Detection: Look for the parent ion

    
    .
    
    • Degradant Peak: Look for peaks with

      
       (hydrolysis) or loss of 
      
      
      
      (dealkylation).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of amide hydrolysis and ring strain).

  • Trabocchi, A. (2013). Diversity-Oriented Synthesis of Cyclic Hydroxamic Acids and N-Alkoxy Lactams. In Small Molecule Medicinal Chemistry. (Stability profiles of N-alkoxy lactams).

  • Gross, P. J., & Reymond, J. L. (1999). Enzymatic Hydrolysis of N-Alkoxyamides. Journal of Organic Chemistry. (Discusses the hydrolytic stability of the N-alkoxy amide bond).

  • Bauer, L., & Exner, O. (1974). The Chemistry of Hydroxamic Acids and N-Hydroxy Imides. Angewandte Chemie International Edition. (Foundational text on N-O bond stability).

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2H-Azepin-2-one, 1-ethoxyhexahydro-: H-NMR Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and the broader chemical sciences, the unambiguous determination of a molecule's structure is paramount. This guide provides an in-depth analysis of the ¹H-NMR spectrum of the novel caprolactam derivative, 2H-Azepin-2-one, 1-ethoxyhexahydro-, and offers a comparative perspective on alternative analytical techniques. Our focus is to equip researchers with the rationale behind experimental choices, ensuring methodological robustness and data integrity.

The Analytical Challenge: Characterizing a Substituted Caprolactam

2H-Azepin-2-one, 1-ethoxyhexahydro- belongs to the family of caprolactams, which are seven-membered cyclic amides. The introduction of an ethoxy group at the nitrogen atom (N-1) significantly alters the electronic environment of the molecule compared to its parent compound, caprolactam. This substitution presents a unique analytical challenge, requiring a detailed spectroscopic approach for complete structural verification. While several techniques can provide structural information, ¹H-NMR spectroscopy remains the gold standard for elucidating the precise connectivity and stereochemistry of such organic molecules in solution.[1]

Deep Dive: ¹H-NMR Spectral Analysis of 2H-Azepin-2-one, 1-ethoxyhexahydro-

A comprehensive understanding of the ¹H-NMR spectrum is crucial for the structural confirmation of 2H-Azepin-2-one, 1-ethoxyhexahydro-. Although an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be formulated based on the well-documented spectra of analogous compounds, such as caprolactam, N-methylcaprolactam, and N-acetylcaprolactam, and established principles of NMR spectroscopy.[2][3][4]

The expected ¹H-NMR spectrum will exhibit distinct signals for the protons of the azepinone ring and the N-ethoxy substituent. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms (oxygen and nitrogen) and the anisotropic effects of the carbonyl group.

Predicted ¹H-NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (CH₂)~3.4 - 3.6Triplet (t)~6-7
H-β (CH₂)~1.7 - 1.9Multiplet (m)-
H-γ (CH₂)~1.5 - 1.7Multiplet (m)-
H-δ (CH₂)~1.5 - 1.7Multiplet (m)-
H-ε (CH₂)~2.5 - 2.7Triplet (t)~6-7
N-O-CH₂~3.9 - 4.1Quartet (q)~7
N-O-CH₂-CH₃~1.2 - 1.4Triplet (t)~7

Rationale for Predictions:

  • Azepinone Ring Protons:

    • H-α (alpha to Nitrogen): These protons are adjacent to the nitrogen atom and are expected to be deshielded, appearing at approximately 3.4-3.6 ppm. The signal will likely be a triplet due to coupling with the adjacent H-β protons.

    • H-ε (alpha to Carbonyl): The protons on the carbon adjacent to the carbonyl group are deshielded by its anisotropic effect and will likely resonate around 2.5-2.7 ppm, appearing as a triplet from coupling with the H-δ protons.

    • H-β, H-γ, H-δ (Methylene Chain): These protons in the middle of the ring will have overlapping signals in the more shielded region of the spectrum, typically between 1.5 and 1.9 ppm, presenting as complex multiplets.

  • N-Ethoxy Group Protons:

    • N-O-CH₂: The methylene protons of the ethoxy group are directly attached to an oxygen atom, which is in turn bonded to a nitrogen. This will cause a significant downfield shift, predicted to be in the 3.9-4.1 ppm range. The signal will be a quartet due to coupling with the three protons of the methyl group.

    • N-O-CH₂-CH₃: The methyl protons of the ethoxy group are in a more shielded environment and are expected to appear around 1.2-1.4 ppm. This signal will be a triplet due to coupling with the adjacent methylene protons.

Experimental Protocol for ¹H-NMR Spectrum Acquisition

To obtain a high-resolution ¹H-NMR spectrum of 2H-Azepin-2-one, 1-ethoxyhexahydro-, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans (NS): 16 or 32 scans to achieve a good signal-to-noise ratio.

    • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient for most organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicity and coupling constants to deduce the connectivity of the protons.

Visualizing the H-NMR Analysis Workflow

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Prep Dissolve Sample in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Prep->Add_TMS To_Tube Transfer to NMR Tube Add_TMS->To_Tube Acquire Acquire FID on NMR Spectrometer To_Tube->Acquire FT Fourier Transform Acquire->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration Calibration->Integration Chem_Shift Analyze Chemical Shifts (δ) Integration->Chem_Shift Structure Structure Elucidation Chem_Shift->Structure Multiplicity Analyze Multiplicity (Splitting) Multiplicity->Structure Coupling Analyze Coupling Constants (J) Coupling->Structure

Caption: Workflow for ¹H-NMR spectral analysis.

A Comparative Look: Alternative Analytical Techniques

While ¹H-NMR is indispensable for detailed structural elucidation, other analytical techniques can provide complementary or screening-level information. The choice of technique often depends on the specific analytical question, sample availability, and the required level of detail.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a mobile phase.Purity, retention time, and quantification.High sensitivity, excellent for purity determination and quantification.Provides no direct structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis of the analyte and its fragments.Molecular weight and fragmentation pattern.High sensitivity and selectivity, provides molecular weight information.Does not provide detailed connectivity or stereochemical information.
Raman Spectroscopy Inelastic scattering of monochromatic light, providing information on molecular vibrations."Fingerprint" vibrational spectrum of the molecule.Non-destructive, requires minimal sample preparation.Can be less sensitive than other techniques and interpretation can be complex.

Expert Insights:

  • HPLC is an excellent first-pass technique to assess the purity of a synthesized batch of 2H-Azepin-2-one, 1-ethoxyhexahydro-. Its quantitative capabilities are also crucial for dose-response studies in drug development.

  • LC-MS/MS is invaluable for confirming the molecular weight of the target compound. The fragmentation pattern can also offer clues about the structure, which can be used to corroborate the findings from NMR.

  • Raman Spectroscopy provides a unique vibrational fingerprint of the molecule.[5] While not a primary tool for de novo structure elucidation, it can be a powerful technique for identifying the compound in complex matrices or for monitoring chemical reactions in real-time.

Conclusion and Recommendations

For the unambiguous structural elucidation of 2H-Azepin-2-one, 1-ethoxyhexahydro-, ¹H-NMR spectroscopy is the most powerful and informative technique. It provides unparalleled detail on the chemical environment, connectivity, and relative number of protons in the molecule.

For a comprehensive characterization workflow, we recommend the following integrated approach:

  • Purity Assessment: Utilize HPLC to ensure the sample is of high purity before proceeding with more detailed analysis.

  • Molecular Weight Confirmation: Employ LC-MS/MS to confirm the expected molecular weight of the target compound.

  • Definitive Structural Elucidation: Acquire and interpret a high-resolution ¹H-NMR spectrum as the primary method for structural confirmation. For even greater confidence, two-dimensional NMR experiments like COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively.

By combining the strengths of these techniques, researchers can achieve a self-validating system for the structural characterization of novel compounds, ensuring the highest level of scientific integrity in their work.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • Grijalva, B., et al. (2024). Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship. PMC. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0176682). Retrieved from [Link]

  • NFDI4Chem Search Service. (2026, February 3). 1H nuclear magnetic resonance spectroscopy (1H NMR). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0209693). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0246800). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • NFDI4Chem Search Service. (2026, February 3). 1H nuclear magnetic resonance spectroscopy (1H NMR). Retrieved from [Link]

  • Puznansky, S., et al. (2017). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Journal of Materials Chemistry C, 5(3), 633-642. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Retrieved from [Link]

  • International Conference on Applied Innovations in IT. (2025). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde. Retrieved from [Link]

  • The Journal of Physical Chemistry Letters. (2024). Spectroscopic and Theoretical Identifications of Two Structural Motifs of (H2O)10 Cluster. Retrieved from [Link]

  • PubMed. (2017). Isolation and characterization of 2-pyridone alkaloids and alloxazines from Beauveria bassiana. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 1-Ethoxyhexahydro- vs. 1-Methoxyhexahydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. N-Alkoxy lactams, specifically derivatives of ε-caprolactam such as 1-ethoxyhexahydro-2H-azepin-2-one and 1-methoxyhexahydro-2H-azepin-2-one, represent a class of highly reactive intermediates. Their enhanced electrophilicity at the carbonyl carbon, when compared to their N-alkyl counterparts, makes them valuable for the construction of complex nitrogen-containing scaffolds. This guide provides an in-depth comparison of the reactivity of these two closely related O-alkyl lactim ethers, supported by established chemical principles and analogous experimental data from the scientific literature.

The "N-Alkoxy Effect": A Paradigm of Enhanced Reactivity

The substitution of an alkoxy group on the nitrogen atom of a lactam, such as in the title compounds, leads to a significant increase in reactivity towards nucleophiles. This phenomenon, which can be termed the "N-alkoxy effect," stems from the electron-withdrawing nature of the oxygen atom. This inductive effect decreases the electron density on the nitrogen atom, which in turn reduces the extent of resonance stabilization of the amide bond. Consequently, the carbonyl carbon becomes more electrophilic and susceptible to nucleophilic attack.

Studies have shown that N-alkoxy amides are considerably more reactive than their N-alkyl analogs. For instance, in domino reactions of α-bromoacetamide derivatives, N-alkoxy variants demonstrate enhanced reactivity and efficiency, requiring milder reaction conditions and affording higher yields of the desired γ-lactams compared to their N-alkyl counterparts[1]. This fundamental difference in reactivity underscores the utility of N-alkoxy lactams as potent acylating agents.

Comparative Analysis: Methoxy vs. Ethoxy Substituents

While both the 1-methoxy and 1-ethoxy derivatives of hexahydro-2H-azepin-2-one are highly reactive, subtle differences in their behavior can be anticipated based on the electronic and steric properties of the methoxy and ethoxy groups.

Electronic Effects

The primary electronic influence of the alkoxy group is inductive electron withdrawal, which, as previously discussed, activates the carbonyl group. In this regard, the methoxy and ethoxy groups are very similar. The slightly greater electron-donating character of the ethyl group compared to the methyl group (due to hyperconjugation) might suggest a marginally lower reactivity for the ethoxy derivative. However, this effect is generally considered to be minor and is likely to be overshadowed by steric considerations.

Steric Effects

The most significant difference between the 1-methoxy and 1-ethoxy derivatives lies in the steric bulk of the alkoxy group. The ethyl group of the 1-ethoxy derivative is larger than the methyl group of the 1-methoxy derivative. This increased steric hindrance in the 1-ethoxy derivative can be expected to have a modest impact on the rate of reaction with nucleophiles.

In nucleophilic acyl substitution reactions, the rate-determining step is often the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate[2][3]. A bulkier substituent on the nitrogen atom can impede the approach of the nucleophile, thereby slowing down the reaction. Therefore, it is reasonable to predict that 1-methoxyhexahydro-2H-azepin-2-one will exhibit a slightly higher reactivity towards nucleophiles compared to 1-ethoxyhexahydro-2H-azepin-2-one , owing to the smaller size of the methoxy group. This difference in reactivity is expected to be more pronounced with larger, more sterically demanding nucleophiles.

Quantitative Reactivity Comparison: A Data-Driven Perspective

Reaction TypeNucleophileExpected Relative Rate (k_methoxy / k_ethoxy)Rationale
Hydrolysis H₂O> 1 (Slightly)The smaller steric profile of the methoxy group allows for less hindered attack by water.
Aminolysis NH₃> 1Similar to hydrolysis, the less sterically encumbered methoxy derivative should react faster.
Aminolysis (CH₃)₂NH> 1 (Moderately)The effect of steric hindrance is expected to be more significant with a bulkier nucleophile.
Aminolysis t-BuNH₂> 1 (Significantly)The steric clash between the bulky t-butylamine and the ethoxy group would be substantial.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Synthesis of 1-Alkoxyhexahydro-2H-azepin-2-ones

A common method for the synthesis of O-alkyl lactim ethers is the O-alkylation of the parent lactam using Meerwein's reagents, such as triethyloxonium tetrafluoroborate for the ethoxy derivative and trimethyloxonium tetrafluoroborate for the methoxy derivative.

Protocol: Synthesis of 1-Ethoxyhexahydro-2H-azepin-2-one

  • To a solution of ε-caprolactam (1.0 eq) in anhydrous dichloromethane (DCM), add triethyloxonium tetrafluoroborate (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired 1-ethoxyhexahydro-2H-azepin-2-one.

A similar procedure can be followed for the synthesis of the 1-methoxy derivative using trimethyloxonium tetrafluoroborate.

Kinetic Analysis of Hydrolysis

The rate of hydrolysis can be monitored by ¹H NMR spectroscopy by observing the disappearance of the starting material and the appearance of the ring-opened product, methyl 6-aminohexanoate or ethyl 6-aminohexanoate.

Protocol: ¹H NMR Kinetic Study of Hydrolysis

  • Prepare a stock solution of the 1-alkoxyhexahydro-2H-azepin-2-one (e.g., 0.1 M) in a deuterated solvent such as D₂O containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid, TSP).

  • Initiate the hydrolysis by adding a specific amount of acid or base catalyst if required, or monitor the neutral hydrolysis.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the characteristic signals of the starting material and the product relative to the internal standard.

  • Plot the concentration of the starting material versus time and determine the rate constant by fitting the data to the appropriate rate law.

Competitive Aminolysis Reaction

A competitive reaction is an effective way to directly compare the reactivity of the two lactim ethers.

Protocol: Competitive Aminolysis

  • In a reaction vessel, combine equimolar amounts of 1-ethoxyhexahydro-2H-azepin-2-one and 1-methoxyhexahydro-2H-azepin-2-one in a suitable solvent (e.g., acetonitrile).

  • Add a sub-stoichiometric amount of the desired amine nucleophile (e.g., 0.5 eq of benzylamine).

  • Stir the reaction at a constant temperature and take aliquots at various time points.

  • Analyze the aliquots by GC-MS or HPLC to determine the relative amounts of the two resulting amides and the remaining starting materials.

  • The ratio of the products will provide a direct measure of the relative reactivity of the two lactim ethers.

Visualizing the Reaction Pathway

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Reactivity Comparison cluster_1 Steric Hindrance N-Alkyl Lactam N-Alkyl Lactam N-Alkoxy Lactam N-Alkoxy Lactam N-Alkyl Lactam->N-Alkoxy Lactam Enhanced Reactivity (Inductive Effect) 1-Methoxy 1-Methoxy Derivative (Less Hindered) 1-Ethoxy 1-Ethoxy Derivative (More Hindered) 1-Methoxy->1-Ethoxy Slower Reaction Rate

Caption: A conceptual diagram illustrating the enhanced reactivity of N-alkoxy lactams and the influence of steric hindrance.

G Start 1-Alkoxyhexahydro-2H-azepin-2-one + Nucleophile (Nu⁻) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Rate-Determining Step) Product Acyl-Substituted Product + Alkoxide Leaving Group Intermediate->Product Elimination

Caption: Generalized mechanism of nucleophilic acyl substitution on a 1-alkoxyhexahydro-2H-azepin-2-one.

Conclusion

References

  • Probing N‐Alkoxy Effects in Domino Reactions of α‐Bromoacetamide Derivatives Towards Functionalized γ‐Lactams. (2022). Chemistry – An Asian Journal. [Link]

  • Influence of alkoxy groups on rates of acetal hydrolysis and tosylate solvolysis: electrostatic stabilization of developing oxocarbenium ion intermediates and neighboring-group participation to form oxonium ions. (2015). The Journal of Organic Chemistry. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (1980). Canadian Journal of Chemistry. [Link]

  • Synthesis and Study of Lactim Ethers of 3,4-Dihydrocarbostyryl and 2,3,4,5-Tetrahydrobenz[b]azepin-2-one. (2025). ResearchGate. [Link]

  • Effect of alkyl group size on the mechanism of acid hydrolyses of benzaldehyde acetals. (2003). The Journal of Organic Chemistry. [Link]

  • Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. (1983). Journal of Pharmaceutical Sciences. [Link]

  • Reaction of lactim ethers and lactim sulfides with electrophiles: attack at nitrogen followed by ring-opening under neutral conditions. (1993). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. (2026). Magnetic Resonance in Chemistry. [Link]

  • Aza-enolate alkylation reactions of lactim ethers. (2013). University of Bath. [Link]

  • Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. (2019). The Journal of Organic Chemistry. [Link]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. (2023). Scientific Reports. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021). Water. [Link]

  • Reactions of Carboxylic Acid Derivatives. Sketchy. [Link]

  • Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. (2017). Antimicrobial Agents and Chemotherapy. [Link]

  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Measuring lactase enzymatic activity in the teaching lab. (2018). Journal of Visualized Experiments. [Link]

  • NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. (2026). ResearchGate. [Link]

  • Zn2+ catalysed hydrolysis of β-lactams: experimental and theoretical studies on the influence of the β-lactam structure. (2004). New Journal of Chemistry. [Link]

  • Diastereoselective α-alkoxylation of lactamide N-alkyl groups via intramolecular formation of oxonium ions as the key intermediate. (1996). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. University of Calgary. [Link]

  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. (2024). Chemical Science. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkivoc. [Link]

  • Enhancing the Performance of Alkoxy and Aminocarbonylation Reactions of Aryl halides Using the Fe3O4@APPA-Pd(II) Heterogeneous Catalyst. (2024). Journal of Synthetic Chemistry. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]

  • Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). (2023). Chemical Science. [Link]

Sources

Comprehensive Characterization Guide: 1-Ethoxyhexahydro-2H-azepin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 1-ethoxyhexahydro-2H-azepin-2-one (also known as N-ethoxycaprolactam), a specialized N-alkoxy lactam intermediate. Unlike standard N-alkyl lactams, the presence of the N-alkoxy functionality (N-O bond) introduces unique stability and polarity challenges that complicate standard purification and characterization.

This guide compares the Analytical Performance of Combustion Elemental Analysis (CHN) against orthogonal techniques (HRMS, qNMR) for validating this compound. It serves as a definitive protocol for researchers requiring high-purity certification for drug development or polymer applications.

Part 1: Chemical Profile & Theoretical Data

Compound Identity:

  • IUPAC Name: 1-Ethoxyhexahydro-2H-azepin-2-one

  • Synonyms: N-Ethoxycaprolactam; N-Ethoxy-ε-caprolactam

  • Molecular Formula: C₈H₁₅NO₂[1]

  • Molecular Weight: 157.21 g/mol [1]

  • Structural Class: Cyclic Hydroxamic Acid Ether (N-Alkoxy Lactam)

Theoretical Elemental Composition

For a sample to be deemed "analytically pure" suitable for publication or pharmaceutical use, experimental values must fall within ±0.4% of the theoretical values listed below.

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Range (±0.4%)
Carbon (C) 812.01196.08861.12% 60.72% – 61.52%
Hydrogen (H) 151.00815.1209.62% 9.22% – 10.02%
Nitrogen (N) 114.00714.0078.91% 8.51% – 9.31%
Oxygen (O) 215.99931.99820.35% Not typically measured directly

Part 2: Comparative Analysis of Validation Methods

In the context of N-alkoxy lactams, relying solely on one analytical method is a common failure point. The table below compares the "performance" of Elemental Analysis (EA) against alternative validation strategies.

Benchmarking Analytical Performance
FeatureMethod A: Combustion Analysis (CHN) Method B: High-Res Mass Spec (HRMS) Method C: Quantitative NMR (qNMR)
Primary Utility Bulk Purity Confirmation. Proves the sample is free of non-volatile inorganics and trapped solvents.Molecular Formula Confirmation. Proves the molecule exists in the sample.Structural & Purity Assay. Quantifies molar ratios and identifies specific impurities.
Sensitivity to N-O Bond Moderate. N-alkoxy compounds can decompose explosively or incompletely combust if not catalyzed (WO3) properly.High. The N-O bond is labile; soft ionization (ESI+) is required to avoid fragmentation.Low. Stable in solution (CDCl3), but requires relaxation delay optimization.
Sample Requirement High (2–5 mg destructive).Low (<0.1 mg non-destructive).Moderate (5–10 mg non-destructive).
Blind Spots Cannot distinguish isomers (e.g., O-ethyl lactim ether vs N-ethoxy lactam).Blind to inorganic salts (NaCl, KBr) from synthesis.Blind to impurities lacking protons (inorganics).
Verdict Essential for Publication/GLP. The only method that validates bulk homogeneity.Supportive. Necessary for ID, but insufficient for purity.Superior for Quantification. Best for determining potency if an internal standard is used.

Part 3: Experimental Protocol & Workflow

To achieve the theoretical EA values listed above, the synthesis must avoid common pitfalls: incomplete alkylation (leaving N-OH) and retained inorganic salts.

Synthesis of 1-Ethoxyhexahydro-2H-azepin-2-one

Note: This protocol is adapted from standard N-alkylation procedures for hydroxamic acids.

  • Precursor Preparation: N-Hydroxycaprolactam is dissolved in anhydrous DMF.

  • Deprotonation: Sodium hydride (NaH, 1.1 equiv) is added at 0°C. Critical: Evolution of H₂ gas must cease before alkylation to prevent side reactions.

  • Alkylation: Ethyl iodide (EtI, 1.2 equiv) is added dropwise. The mixture is stirred at RT for 4 hours.

  • Workup (Crucial for EA):

    • Dilute with EtOAc.[2]

    • Wash 3x with water (removes DMF/NaI).

    • Wash 1x with Brine.

    • Dry over MgSO₄.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Hexane:EtOAc (gradient 80:20 to 60:40).

    • Target: The N-alkoxy product is typically less polar than the N-hydroxy precursor but more polar than simple lactams.

Sample Preparation for Elemental Analysis

Failure to follow these steps is the #1 cause of EA data rejection.

  • High-Vacuum Drying: The purified oil/solid must be dried at <0.1 mbar for 12 hours to remove trace EtOAc or Hexane.

    • Impact: 1% residual solvent can shift Carbon results by >0.5%, failing the ±0.4% limit.

  • Hygroscopicity Check: N-alkoxy lactams can be hygroscopic. Handle in a glovebox or desiccator if the ambient humidity is >50%.

  • Combustion Aid: Use Tungsten Trioxide (WO₃) powder as a combustion additive to prevent the formation of refractory carbides, ensuring complete Nitrogen release.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision-making process for validating this compound, highlighting where Elemental Analysis fits into the workflow.

AnalyticalWorkflow Start Crude Reaction Mixture (N-Ethoxycaprolactam) Purification Purification (Column Chromatography) Start->Purification Drying High-Vacuum Drying (<0.1 mbar, 12h) Purification->Drying NMR 1H NMR Analysis (Check for Solvent Peaks) Drying->NMR SolventPresent Solvent Detected? NMR->SolventPresent SolventPresent->Drying Yes (Recycle) EA Elemental Analysis (CHN) Combustion SolventPresent->EA No (Clean) Compare Compare vs Theoretical (C: 61.12, H: 9.62, N: 8.91) EA->Compare Pass PASS: Validated Reference Material Compare->Pass Within ±0.4% Fail FAIL: Recalculate or Repurify Compare->Fail Outside Range

Figure 1: Analytical validation workflow ensuring sample integrity before Elemental Analysis.

Part 5: References

  • National Institutes of Health (NIH) - PubChem. 1-Ethylazepan-2-one Compound Summary (Analog Reference). Retrieved from [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • ChemRxiv. An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

Sources

Validating structure of N-substituted caprolactams using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Single Crystal X-ray Diffraction (SC-XRD) vs. NMR/IR

Executive Summary: The Seven-Membered Ring Challenge

N-substituted caprolactams are critical scaffolds in polymer science (Nylon-6 precursors) and medicinal chemistry (drug delivery enhancers, anticonvulsants). However, validating their structure presents two specific challenges that standard analytics often fail to resolve definitively:

  • Regioisomerism (N- vs. O-Alkylation): The ambident nature of the lactam anion often leads to a mixture of N-alkyl lactams and O-alkyl lactim ethers.

  • Conformational Flexibility: The 7-membered diazepan-2-one ring is highly flexible, rapidly interconverting between chair, twist-boat, and boat conformers in solution. This averages out NMR coupling constants (

    
    ), making stereochemical assignment ambiguous.
    

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute structural anchor, contrasting its deterministic data against the probabilistic models of NMR and IR.

Comparative Analysis: Selecting the Right Tool

While NMR is the workhorse of daily synthesis, it infers connectivity. SC-XRD measures electron density. For caprolactams, this distinction is vital.

Table 1: Structural Validation Matrix
FeatureSC-XRD (The Gold Standard) 2D NMR (HMBC/NOESY) FT-IR
Primary Data Electron density map (3D coordinates)Magnetic resonance frequenciesBond vibrational frequencies
N- vs. O-Alkylation Definitive (via Bond Lengths). C=O (~1.23 Å) vs C-O (~1.36 Å).Inferred via

C shifts and HMBC correlations (C=N vs C=O).
Indicative (C=O stretch @ 1640 cm⁻¹ vs C=N/C-O).
Conformation Precise. Freezes a single low-energy conformer (e.g., Chair).Averaged. Rapid ring flipping blurs coupling constants.None. Cannot determine ring puckering.
Sample State Solid Single Crystal (Required).Solution (Deuterated solvent).Solid or Liquid (Neat).[1]
Limit of Detection Requires distinct crystal lattice.> 5% impurity detection.> 1-2% impurity detection.

The "Self-Validating" Mechanism: Bond Metrics

The primary argument for using SC-XRD is the Bond Length Logic Gate . In N-substituted caprolactams, the geometry of the amide functionality provides a binary validation system that requires no external reference standard.

The Bond Length Rule
  • Scenario A: N-Substitution (Target)

    • The carbonyl oxygen retains double-bond character.

    • Expected C=O distance: 1.22 – 1.24 Å.

    • Expected C-N distance: 1.32 – 1.35 Å (Partial double bond character due to resonance).

  • Scenario B: O-Substitution (Lactim Ether Impurity)

    • The carbonyl becomes a single bond ether; the C-N bond becomes a double bond (imine).

    • Expected C-O distance: 1.30 – 1.36 Å.

    • Expected C=N distance: 1.27 – 1.30 Å.

Expert Insight: If your refinement shows a C=O bond length > 1.28 Å, you likely have the O-alkylated impurity or severe disorder, not your target N-substituted lactam.

Experimental Protocol: From Oil to CIF

N-substituted caprolactams are notoriously difficult to crystallize; many are oils at room temperature or highly hygroscopic. The following protocol uses a low-temperature vapor diffusion technique optimized for these derivatives.

Phase 1: Synthesis & Purification (Prerequisite)

Ensure the sample is >95% pure by


H NMR. Trace impurities (unreacted caprolactam) can act as nucleation inhibitors.
Phase 2: Crystallization (The "Difficult Sample" Protocol)
  • Method: Vapor Diffusion (Sitting Drop or Vial-in-Vial).

  • Solvent System:

    • Solvent (Inner vial): THF or Dichloromethane (High solubility).

    • Antisolvent (Outer vial): n-Heptane or Diethyl Ether (Low solubility).

  • Step-by-Step:

    • Dissolve 20 mg of the caprolactam derivative in 0.5 mL of THF in a small (4 mL) vial.

    • Place this open vial inside a larger (20 mL) vial containing 3 mL of n-Heptane.

    • Cap the large vial tightly.

    • Critical Step: Place the entire assembly in a -20°C freezer .

    • Why? Lowering temperature reduces the solubility limit and kinetic energy, promoting ordered lattice formation over oiling out.

Phase 3: Data Collection & Refinement
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: The 7-membered ring has high thermal motion. Room temperature data often results in "smeared" electron density (large thermal ellipsoids) for the ring carbons (C4/C5/C6), making precise bond measurements impossible.

  • Refinement Strategy:

    • Check for Disorder . The caprolactam ring often adopts a "chair" conformation but may have a minor "twist-boat" component.

    • Use Cremer-Pople parameters to mathematically define the ring puckering amplitude (

      
      ) and phase (
      
      
      
      ) if comparing conformers [1].

Decision Logic & Workflow Visualization

Diagram 1: The Validation Workflow

This workflow illustrates the path from synthesis to structural confirmation, highlighting the feedback loops required for difficult caprolactam oils.

ValidationWorkflow Synth Synthesis (N-Alkylation) Screen Purity Screen (1H NMR / TLC) Synth->Screen Cryst Crystallization (Vapor Diffusion @ -20°C) Screen->Cryst >95% Pure XRD SC-XRD Data Collection (100 K) Cryst->XRD Crystals Formed Fail Oiling Out / No Diffraction Cryst->Fail Amorphous Solve Structure Solution & Refinement XRD->Solve Fail->Cryst Change Solvent (Try DCM/Hexane)

Figure 1: Operational workflow for crystallizing and validating N-substituted caprolactams. Note the iterative loop at the crystallization stage, common for these low-melting derivatives.

Diagram 2: The Bond Metric Logic Gate

How to interpret the CIF data to distinguish regioisomers.

LogicGate Start Analyze Amide Region (Bond Lengths) CheckCO Check C(2)-O(1) Distance Start->CheckCO ResultN CONCLUSION: N-Substituted Caprolactam (Target) CheckCO->ResultN d = 1.22 - 1.25 Å (Double Bond Character) ResultO CONCLUSION: O-Substituted Lactim Ether (Impurity) CheckCO->ResultO d = 1.30 - 1.37 Å (Single Bond Character)

Figure 2: Decision matrix for assigning N- vs. O-alkylation based on crystallographic bond lengths.

Case Study: N-BOC-Caprolactam

In a study by Gruber et al., the introduction of a bulky tert-butyloxycarbonyl (BOC) group on the nitrogen was analyzed.

  • NMR Ambiguity: Solution NMR showed exchange between two forms (broadened peaks), making it unclear if the ring was locked in a specific chair form.

  • X-ray Resolution: The crystal structure revealed a single, defined chair conformation with the carbonyls of the ring and the BOC group in a trans orientation [2].

  • Key Metric: The N1-C2 bond length was observed at 1.39 Å , significantly longer than standard amides, indicating steric strain introduced by the N-substitution—a detail invisible to standard IR/NMR.

References

  • Cremer, D. & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

  • Gruber, T., et al. (2014).[2] Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38, 5826-5832. Link

  • Winkler, F. K.[1] & Dunitz, J. D. (1975).[1] Medium-ring compounds.[1] XIX. Caprolactam: structure refinement.[1][2][3] Acta Crystallographica Section B, 31(1), 268-269.[1] Link

Sources

A Comparative Guide to the Chromatographic Separation of N-Substituted ε-Caprolactam Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2H-Azepin-2-one, hexahydro- scaffold, commonly known as caprolactam, is a foundational structure in both polymer chemistry and medicinal chemistry. Its N-substituted analogs, such as 2H-Azepin-2-one, 1-ethoxyhexahydro- (also known as N-Ethoxy-ε-caprolactam), represent a class of compounds with significant potential in drug discovery and development. The precise separation and analysis of these molecules are paramount for ensuring purity, identifying impurities, and resolving stereoisomers, which can exhibit vastly different pharmacological and toxicological profiles[1].

This guide provides a comprehensive comparison of various chromatographic techniques for the separation of N-substituted ε-caprolactam analogs. We will delve into the mechanistic principles behind Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), advanced chiral separation techniques including Chiral HPLC and Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). By presenting detailed experimental protocols, comparative data, and workflow diagrams, this document serves as a practical resource for researchers, scientists, and drug development professionals to select and optimize the most appropriate separation strategy for their specific analytical challenges.

Chapter 1: Foundational Principles & Analyte Considerations

The successful chromatographic separation of N-substituted ε-caprolactam analogs hinges on understanding their core physicochemical properties and how they interact with the chromatographic system.

  • Polarity: The lactam ring imparts significant polarity to the molecule. The nature of the N-substituent (e.g., ethoxy, ethyl, methyl) modulates the overall hydrophobicity, which is the primary driver for retention in reversed-phase systems.

  • Chirality: Depending on the substitution pattern, these analogs can be chiral. Since enantiomers often exhibit different biological activities, their separation is a critical step in pharmaceutical development[1]. This necessitates the use of specialized chiral stationary phases (CSPs) or chiral mobile phase additives.

  • Volatility and Thermal Stability: The ability of an analog to be vaporized without degradation determines its suitability for Gas Chromatography. While the parent caprolactam and simple N-alkyl derivatives are sufficiently volatile, more complex or thermally labile analogs may require derivatization or be unsuitable for GC analysis[2].

Chapter 2: Reversed-Phase HPLC for Achiral Purity and Impurity Profiling

RP-HPLC is the workhorse technique for assessing the purity and identifying non-chiral impurities of moderately polar compounds like N-substituted ε-caprolactams. The separation mechanism is based on the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.

Causality Behind Method Choices

The selection of a C18 (octadecyl) or C8 (octyl) stationary phase provides a hydrophobic surface that interacts effectively with the nonpolar regions of the caprolactam analogs. The mobile phase, a mixture of water and a less polar organic solvent like acetonitrile (MeCN), is used to elute the compounds. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The addition of an acid, such as phosphoric or formic acid, to the mobile phase is a critical step. It serves to suppress the ionization of any residual silanol groups on the silica support, thereby preventing undesirable interactions that lead to peak tailing and improving peak shape and reproducibility. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid is used instead of non-volatile phosphoric acid[3][4].

Experimental Protocol: RP-HPLC for 2H-Azepin-2-one, 1-ethylhexahydro-

This protocol is adapted from established methods for N-ethyl-ε-caprolactam[4].

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector or Mass Spectrometer.

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[3][4].

    • Mobile Phase: Prepare a solution of Acetonitrile (MeCN) and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS detection).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C[5].

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample[5].

    • Run the analysis for a sufficient time to allow for the elution of all components.

Data Summary: Typical RP-HPLC Conditions
ParameterRecommended SettingRationale
Stationary Phase C18 or Newcrom R1Provides optimal hydrophobic interaction for retention.
Mobile Phase Acetonitrile / Water with 0.1% AcidControls elution strength and ensures good peak symmetry.
Detector UV (210 nm) or MSLactam amide bond has a UV chromophore; MS for identification.
Flow Rate 1.0 mL/minStandard for analytical 4.6 mm ID columns, balancing speed and efficiency.
Temperature 25-30 °CEnsures reproducible retention times.
Workflow for Achiral RP-HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile Prepare Mobile Phase (MeCN/H2O/Acid) equilibrate Equilibrate Column prep_mobile->equilibrate prep_sample Prepare Sample (Dissolve & Filter) inject Inject Sample prep_sample->inject equilibrate->inject run Acquire Data inject->run integrate Integrate Peaks run->integrate report Generate Report (Purity, Impurities) integrate->report

Caption: Workflow for a typical RP-HPLC analysis.

Chapter 3: Chiral Separation Strategies: A Critical Comparison

For chiral N-substituted ε-caprolactams, separating enantiomers is essential. This is typically achieved using either chiral HPLC or Supercritical Fluid Chromatography (SFC), with the choice depending on factors like required throughput, scale, and environmental considerations.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times[6]. The most successful CSPs for lactam-type structures are polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based phases.

  • Polysaccharide-Based CSPs: These are highly versatile and often used for separating a wide range of chiral compounds, including lactams[7][8]. They operate in normal-phase, polar organic, or reversed-phase modes. For δ-lactams, baseline separation has been achieved using coated cellulose and amylose phases with mobile phases of n-hexane and an alcohol like isopropanol or ethanol[7].

  • Cyclodextrin-Based CSPs: These are particularly effective for separating enantiomers that can fit into the cyclodextrin cavity. Studies on β-lactams have shown that derivatized β-cyclodextrin columns, such as dimethylphenyl carbamate functionalized phases, can separate a majority of analogs, with the reversed-phase mode being most effective[9].

Experimental Protocol: Chiral HPLC (Normal Phase)

This protocol is based on the separation of a δ-lactam analog and is a strong starting point for ε-caprolactam derivatives[7].

  • System: Standard HPLC with UV detector.

  • Column: Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10 v/v). The ratio can be optimized (e.g., 80:20) to adjust retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject 5-10 µL of sample dissolved in the mobile phase.

Method 2: Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that uses supercritical CO2 as the primary mobile phase[10]. Due to the low viscosity and high diffusivity of supercritical fluids, SFC offers significantly faster separations and reduced organic solvent consumption compared to HPLC[11][12]. It has become a favored technique for chiral separations in the pharmaceutical industry[11][13].

The separation mechanism in SFC is similar to normal-phase chromatography. The primary mobile phase (CO2) is non-polar, and a polar organic modifier (co-solvent), typically methanol or ethanol, is added to increase elution strength. The choice of stationary phase is critical and often the same polysaccharide-based CSPs used in chiral HPLC are employed.

Comparative Analysis: Chiral HPLC vs. SFC
FeatureChiral HPLC (Normal Phase)Chiral SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane)Supercritical CO2
Analysis Speed Slower (typically 10-30 min)Faster (typically 2-10 min)
Solvent Consumption HighLow (up to 80-90% reduction)[10]
Environmental Impact Higher (toxic solvents)Lower ("Green" technology)[10]
Cost Lower initial instrument costHigher initial instrument cost
Selectivity Excellent, well-establishedOften provides unique or improved selectivity
Best For Established methods, lower throughput labsHigh-throughput screening, preparative purification
Decision Workflow: Chiral HPLC vs. SFC

start Need Chiral Separation? throughput High Throughput Required? start->throughput green_chem Green Chemistry a Priority? throughput->green_chem Yes hplc Use Chiral HPLC throughput->hplc No instrument SFC Instrument Available? green_chem->instrument Yes green_chem->hplc No instrument->hplc No sfc Use Chiral SFC instrument->sfc Yes

Caption: Decision tree for selecting a chiral separation method.

Chapter 4: Gas Chromatography for Volatile Analogs

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase in a heated column. It is a powerful technique, especially when coupled with a Mass Spectrometer (GC-MS), for the identification of volatile and thermally stable compounds[14].

Applicability and Challenges with Lactams

For simple, low molecular weight N-substituted ε-caprolactams (e.g., N-methyl or N-ethyl derivatives), GC can be a viable option[15]. However, the polarity of the lactam functional group can lead to poor peak shape (tailing) due to interactions with the column. Furthermore, less volatile or thermally labile analogs may decompose in the hot injector port or on the column.

To overcome these issues, chemical derivatization is often employed[2]. This process converts polar functional groups (like the amide in the lactam) into less polar, more volatile derivatives (e.g., via silylation). While effective, this adds an extra step to the sample preparation process and must be carefully controlled for quantitative analysis.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization (Example: Silylation):

    • Dry the sample completely in a reaction vial.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the vial (e.g., at 70 °C for 30 minutes) to complete the reaction.

  • GC-MS System:

    • Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[14].

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min[14].

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C[14].

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

Comparison of GC with Liquid-Phase Techniques
  • Advantages: High resolving power, excellent sensitivity, and provides structural information when coupled with MS.

  • Disadvantages: Limited to volatile and thermally stable compounds, often requires derivatization for polar analytes, and is a destructive technique.

Chapter 5: Summary and Method Selection Guide

Choosing the right chromatographic technique is a function of the analytical goal. The following guide summarizes the optimal applications for each method discussed.

Overall Method Comparison
Analytical GoalPrimary RecommendationSecondary OptionRationale
Achiral Purity / Impurity Profile RP-HPLC -Robust, versatile, and directly applicable to polar lactams.
Enantiomeric Purity (Analytical) Chiral SFC Chiral HPLCSFC offers superior speed and is more environmentally friendly.
Enantiomeric Purification (Preparative) Chiral SFC Chiral HPLCSignificant cost and time savings due to speed and reduced solvent use.
Volatile Impurity Identification GC-MS -Unmatched for separating and identifying volatile compounds.
Structural Elucidation LC-MS / GC-MS -Mass spectrometry provides essential molecular weight and fragmentation data.
Comprehensive Method Selection Workflow

cluster_decision Decision Points start Define Analytical Goal goal_purity Achiral Purity? start->goal_purity goal_chiral Chiral Separation? goal_purity->goal_chiral No method_rphplc Use RP-HPLC goal_purity->method_rphplc Yes goal_volatile Volatile Analytes? goal_chiral->goal_volatile No method_sfc Use Chiral SFC goal_chiral->method_sfc Yes (High-Throughput) method_chiralhplc Use Chiral HPLC goal_chiral->method_chiralhplc Yes (Standard) method_gcms Use GC-MS goal_volatile->method_gcms Yes

Caption: A comprehensive workflow for selecting the optimal chromatographic method.

References

  • Title: Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases Source: Taylor & Francis Online URL: [Link]

  • Title: Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Separation of Caprolactam on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: How Good is SFC for Polar Analytes? Source: Chromatography Today URL: [Link]

  • Title: 2H-Azepin-2-one, hexahydro-1-ethyl- Source: SIELC Technologies URL: [Link]

  • Title: High performance liquid chromatography analysis method of caprolactam, 6-aminocaproamide and 6-aminocapronitrile Source: Google Patents URL
  • Title: Analysis of Residual ε-Caprolactam in Nylon 6 (ODP-50 4D) Source: Shodex HPLC Columns URL: [Link]

  • Title: Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: What is Supercritical Fluid Chromatography (SFC) Chromatography? Source: Teledyne LABS URL: [Link]

  • Title: Supercritical Fluid Chromatography (SFC) Columns Source: Phenomenex URL: [Link]

  • Title: Development of Supercritical Fluid Chromatography Techniques Source: Longdom Publishing URL: [Link]

  • Title: Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds Source: ResearchGate URL: [Link]

  • Title: Part 6: Resolution of Enantiomers Source: Chiralpedia URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: 2H-Azepin-2-one, hexahydro-1-methyl- Source: NIST Chemistry WebBook URL: [Link]

  • Title: A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae Source: MDPI URL: [Link]

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Justice.gov URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2H-Azepin-2-one, 1-ethoxyhexahydro-(9CI)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2H-Azepin-2-one, 1-ethoxyhexahydro-(9CI). As a novel or specialized laboratory chemical, direct safety and disposal data may be limited. Therefore, this document synthesizes established principles of chemical safety, regulatory requirements, and data from structurally similar compounds to provide a robust operational plan. This approach ensures that researchers, scientists, and drug development professionals can manage this chemical waste stream responsibly, protecting both themselves and the environment.

Hazard Assessment and Characterization

Structurally similar compounds, such as 1-acetylhexahydro-2H-azepin-2-one and 1-ethenylhexahydro-2H-azepin-2-one, are known to cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled[1][2]. The acetyl derivative is also suspected of damaging fertility or the unborn child[2][3]. Given these precedents, it is prudent to handle 2H-Azepin-2-one, 1-ethoxyhexahydro- as a hazardous substance with similar potential health effects.

Inferred Hazard Profile:

Hazard TypePotential EffectSource of Inference
Acute Toxicity (Oral) Harmful if swallowed[1][2].SDS for related compounds.
Skin Irritation May cause skin irritation[1][2].SDS for related compounds.
Eye Irritation Causes serious eye irritation[1][2].SDS for related compounds.
Respiratory Irritation May be harmful if inhaled, causing respiratory irritation[1].SDS for related compounds.
Reproductive Toxicity Suspected of damaging fertility or the unborn child[2][3].SDS for related compounds.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] Based on the inferred hazard profile, 2H-Azepin-2-one, 1-ethoxyhexahydro- should be managed as a toxic hazardous waste.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during handling and disposal, a stringent set of personal protective equipment and engineering controls must be implemented. This is a core component of a laboratory's Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA)[6][7][8].

  • Engineering Controls : All handling and preparation for disposal of 2H-Azepin-2-one, 1-ethoxyhexahydro- must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that eyewash stations and safety showers are readily accessible.[2][9]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[10]

    • Eye and Face Protection : Use tightly fitting safety goggles or a face shield to protect against splashes.[1][2]

    • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be worn.[10]

    • Respiratory Protection : If there is a risk of aerosol generation and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent wider contamination and exposure.

  • Minor Spills (manageable by laboratory personnel) :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

    • Carefully collect the absorbent material and contaminated debris into a designated, sealable hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Ventilate the area.

  • Major Spills (requiring external assistance) :

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • If safe to do so, close the doors to the affected area to contain vapors.

    • Activate the nearest fire alarm if the substance is flammable or the spill is large.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[12]

    • Provide responders with the identity of the spilled chemical and any available hazard information.

Step-by-Step Disposal Protocol

The disposal of 2H-Azepin-2-one, 1-ethoxyhexahydro- must adhere to all local, state, and federal regulations, primarily those outlined by the Environmental Protection Agency (EPA) under RCRA.[4][13] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][12]

Step 1: Waste Collection and Container Selection

  • Collect all waste containing 2H-Azepin-2-one, 1-ethoxyhexahydro-, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated hazardous waste container.[14][15]

  • The container must be in good condition, leak-proof, and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.[14] Plastic is often preferred over glass to minimize the risk of breakage.[4]

  • Never use food-grade containers, such as milk jugs, for chemical waste storage.[16]

  • Keep the container closed at all times except when adding waste.[12][14]

Step 2: Waste Labeling

  • Label the waste container clearly and legibly with the words "Hazardous Waste."[14]

  • The label must include the full chemical name: "2H-Azepin-2-one, 1-ethoxyhexahydro-". Do not use abbreviations or chemical formulas.[4][14]

  • For mixtures, list all chemical constituents and their approximate percentages.[4][16]

  • Indicate the date when waste was first added to the container (the accumulation start date).[4]

  • Include the name of the principal investigator and the laboratory location (building and room number).[4]

Step 3: Waste Segregation and Storage

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[14][16]

  • Segregate the container from incompatible materials. As a heterocyclic amine derivative, it should be stored away from strong oxidizing agents and acids.[1][9]

  • Use secondary containment, such as a plastic tub, to capture any potential leaks.[12]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[16]

Step 4: Disposal of Empty Containers

  • A container that held 2H-Azepin-2-one, 1-ethoxyhexahydro- is not considered "empty" until it has been properly rinsed.

  • The first rinse of the container with a suitable solvent (e.g., methanol or ethanol) must be collected and disposed of as hazardous waste.[12]

  • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[12] Given the suspected reproductive toxicity, a triple-rinse protocol is recommended as a best practice.[17]

  • After triple rinsing and allowing the container to air dry, obliterate or deface the original label before disposing of the container in the appropriate solid waste stream (e.g., glass disposal box).[12]

Step 5: Arranging for Waste Pickup

  • Once the waste container is nearly full (approximately 90%), or before the accumulation time limit is reached, submit a waste pickup request to your institution's EHS office.[4][14]

  • Follow your institution's specific procedures for requesting a pickup, which typically involves an online form or a paper request.[4][16]

  • Ensure all information on the request form matches the information on the container's hazardous waste label.[18]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2H-Azepin-2-one, 1-ethoxyhexahydro- and associated waste.

DisposalWorkflow Disposal Workflow for 2H-Azepin-2-one, 1-ethoxyhexahydro- cluster_generation Waste Generation & Characterization cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_empty Empty Container Management start Generate Waste (Pure chemical, solutions, contaminated items) assess_hazards Assess Hazards (Assume toxic, irritant, reproductive hazard) start->assess_hazards empty_cont Original Container Empty? start->empty_cont select_container Select Compatible Container (HDPE or Glass, Leak-proof) assess_hazards->select_container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Constituents & % Accumulation Date select_container->label_waste store_saa Store in Satellite Accumulation Area (SAA) label_waste->store_saa segregate Segregate from Incompatibles (Acids, Oxidizers) store_saa->segregate secondary_contain Use Secondary Containment segregate->secondary_contain container_full Container 90% Full? secondary_contain->container_full request_pickup Submit Waste Pickup Request to EHS container_full->request_pickup Yes ehs_disposal EHS Manages Final Disposal via Licensed Facility request_pickup->ehs_disposal triple_rinse Triple Rinse Container empty_cont->triple_rinse Yes collect_rinsate Collect First (or all three) Rinsate(s) as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_cont Dispose of Rinsed Container in Solid Waste deface_label->dispose_cont

Caption: Decision workflow for handling and disposal of 2H-Azepin-2-one, 1-ethoxyhexahydro-.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • How to Dispose of Chemical Waste . Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • Hazardous Waste Disposal Guidelines . Purdue University Environmental Health and Safety. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals . Spill Containment Blog. [Link]

  • Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). [Link]

  • SAFETY DATA SHEET: ε-Capro . DOMO Chemicals. [Link]

  • Product Safety Summary for ε-Caprolactam . Japan Chemical Industry Association. [Link]

  • Procedures for Disposal of Hazardous Waste . The University of Texas at Austin. [Link]

  • Safe disposal of pesticides . NSW Environment Protection Authority. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.